2-Fluoro-5-(methoxycarbonyl)phenylboronic acid
Description
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Properties
IUPAC Name |
(2-fluoro-5-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-8(11)5-2-3-7(10)6(4-5)9(12)13/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSASJWBQVSRTOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629640 | |
| Record name | [2-Fluoro-5-(methoxycarbonyl)phenyl]boronic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10629640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-04-6 | |
| Record name | [2-Fluoro-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-(methoxycarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-(methoxycarbonyl)phenylboronic acid is a substituted arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique structural features, including a fluorine atom and a methoxycarbonyl group on the phenyl ring, impart valuable reactivity and make it an important reagent in the development of novel pharmaceuticals and complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this versatile compound.
Core Chemical Properties
This compound is a white to off-white solid at room temperature. The presence of the electron-withdrawing fluorine and methoxycarbonyl groups influences its reactivity, particularly in cross-coupling reactions.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 850568-04-6 | [1][2] |
| Molecular Formula | C₈H₈BFO₄ | [1][2] |
| Molecular Weight | 197.96 g/mol | [2] |
| Melting Point | 210-212 °C | [2] |
| Boiling Point | 360.993 °C at 760 mmHg | [2] |
| Density | 1.339 g/cm³ | [2] |
| LogP | -0.70790 | [2] |
| Flash Point | 172.123 °C | [2] |
| Refractive Index | 1.514 | [2] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct aromatic proton signals, a singlet for the methoxy group protons, and a broad singlet for the boronic acid protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the ester, and the methoxy carbon. The carbon attached to the boron atom may show a broad signal.
-
FT-IR: The infrared spectrum will likely exhibit characteristic absorption bands for O-H stretching of the boronic acid, C=O stretching of the ester, C-F stretching, and B-O stretching.
Experimental Protocols
The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for the coupling of an aryl halide with this compound. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., toluene, dioxane, DMF/water mixture)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent to the reaction vessel.
-
Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress using an appropriate analytical technique such as TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl product.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura coupling reaction is a fundamental concept for understanding this transformation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
The structural motifs accessible through reactions with this compound are prevalent in many biologically active compounds. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the methoxycarbonyl group provides a handle for further functionalization. This makes the title compound a valuable tool for medicinal chemists in the synthesis of compound libraries for high-throughput screening and in the lead optimization phase of drug discovery. While specific signaling pathways directly modulated by this compound are not documented, its derivatives are integral to the synthesis of molecules with a wide range of therapeutic targets.
Safety and Handling
This compound should be handled in accordance with good laboratory practices. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key synthetic intermediate with significant applications in organic chemistry, particularly in the pharmaceutical and materials science sectors. Its utility in forming carbon-carbon bonds via the Suzuki-Miyaura coupling, combined with the desirable properties imparted by its fluorine and methoxycarbonyl substituents, ensures its continued importance in the development of novel and complex molecules. This guide provides a foundational understanding of its properties and applications for researchers and professionals in the field.
References
An In-depth Technical Guide to 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-5-(methoxycarbonyl)phenylboronic acid is a synthetically versatile organoboron compound of significant interest in medicinal chemistry and materials science. Its unique trifunctional molecular architecture, featuring a boronic acid moiety, a fluorine substituent, and a methoxycarbonyl group, makes it a valuable building block for the construction of complex organic molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for its synthesis and a representative Suzuki-Miyaura coupling are presented, alongside a summary of its spectroscopic characterization.
Molecular Structure and Chemical Properties
This compound, with the CAS number 850568-04-6, possesses a well-defined molecular structure that dictates its chemical reactivity and utility in organic synthesis.[1][2] The presence of an electron-withdrawing fluorine atom and a methoxycarbonyl group on the phenyl ring influences the electronic properties of the boronic acid moiety, impacting its reactivity in cross-coupling reactions.[2]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2-Fluoro-5-(methoxycarbonyl)phenyl)boronic acid |
| CAS Number | 850568-04-6[1][3] |
| Molecular Formula | C₈H₈BFO₄[1][3] |
| Molecular Weight | 197.96 g/mol [4] |
| SMILES | COC(=O)c1ccc(F)c(B(O)O)c1 |
| Synonyms | Methyl 3-borono-4-fluorobenzoate, (2-Fluoro-5-methoxycarbonylphenyl)boronic acid |
Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | White to off-white powder/solid | [5] |
| Melting Point | 210-212 °C | [3] |
| Boiling Point | 360.993 °C at 760 mmHg | [3] |
| Purity | Typically ≥97% | [2] |
| Storage | Inert atmosphere, 2-8°C | [4] |
Synthesis and Reactions
The synthesis of this compound can be achieved through a multi-step sequence, typically starting from a readily available substituted bromobenzene. A general and widely applicable method involves the formation of a Grignard or organolithium reagent followed by borylation with a trialkyl borate.
Synthetic Protocol: A General Approach
A plausible synthetic route commences with methyl 3-bromo-4-fluorobenzoate. This starting material can be subjected to a metal-halogen exchange reaction, for instance, with n-butyllithium or magnesium, to generate an organometallic intermediate. This intermediate is then reacted with a borating agent, such as trimethyl borate or triisopropyl borate, at low temperatures. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired this compound.
Experimental Workflow for Synthesis
Synthetic workflow for this compound.
Key Application: Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[2] This reaction is extensively used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[6] The fluorine and methoxycarbonyl substituents can modulate the electronic properties and steric hindrance of the boronic acid, thereby influencing the efficiency and outcome of the coupling reaction.[2]
Representative Experimental Protocol: Suzuki-Miyaura Coupling with 4-Bromoanisole
-
Reaction Setup: To a reaction vessel, add 4-bromoanisole (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Solvent: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic and Analytical Data
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the acidic protons of the boronic acid group. The aromatic protons will exhibit splitting patterns influenced by both homo- and heteronuclear (H-F) coupling.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic H | 7.5 - 8.2 | m | |
| Methoxy (OCH₃) | ~3.9 | s | |
| Boronic Acid (B(OH)₂) | 8.0 - 8.5 | br s |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the fluorine atom will show a characteristic large one-bond C-F coupling constant.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 165 - 170 |
| C-F | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) |
| Aromatic C | 115 - 140 |
| C-B | ~130 (often broad) |
| Methoxy (OCH₃) | ~52 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Boronic acid (H-bonded) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2960 - 2850 | C-H stretch | Methyl |
| ~1720 | C=O stretch | Ester |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| ~1350 | B-O stretch | Boronic acid |
| ~1250 | C-O stretch | Ester |
| ~1100 | C-F stretch | Fluoroaromatic |
Predicted Mass Spectrometry Data
In mass spectrometry, the molecular ion peak would be observed, and fragmentation patterns would likely involve the loss of water, the methoxy group, the entire methoxycarbonyl group, or the boronic acid moiety.
| m/z | Predicted Fragment |
| 198 | [M]⁺ |
| 180 | [M - H₂O]⁺ |
| 167 | [M - OCH₃]⁺ |
| 139 | [M - COOCH₃]⁺ |
| 123 | [M - B(OH)₂ - H]⁺ |
Applications in Drug Discovery and Materials Science
The structural motifs accessible through reactions involving this compound are prevalent in many biologically active compounds and functional materials. The strategic placement of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The methoxycarbonyl group provides a handle for further functionalization, allowing for the synthesis of a diverse library of compounds for screening and development. In materials science, the resulting biaryl structures can be incorporated into organic light-emitting diodes (OLEDs), polymers, and other advanced materials.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined structure and predictable reactivity make it an important tool for researchers in both academic and industrial settings. This guide has provided a detailed overview of its properties, synthesis, and applications, with the aim of facilitating its effective use in the development of novel pharmaceuticals and functional materials. Further research into the specific applications and reaction optimization of this compound is likely to yield new and exciting discoveries.
References
An In-depth Technical Guide to the Solubility of 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the known physical and chemical properties of 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid is presented below. Understanding these properties is a prerequisite for any solubility studies.
| Property | Value | Reference |
| CAS Number | 850568-04-6 | [1] |
| Molecular Formula | C8H8BFO4 | [1] |
| Molecular Weight | 197.956 g/mol | [1] |
| Melting Point | 210-212 °C | [1] |
| Boiling Point | 360.993 °C at 760 mmHg | [1] |
| Density | 1.339 g/cm³ | [1] |
Expected Solubility Profile
Based on the general solubility trends of phenylboronic acid and its derivatives, a qualitative solubility profile for this compound can be anticipated. Phenylboronic acid is generally soluble in most polar organic solvents and has low solubility in nonpolar hydrocarbon solvents.[2]
The solubility of phenylboronic acid has been reported to be high in ethers (like diethyl ether) and ketones, moderate in chloroform, and very low in hydrocarbons.[3][4] The presence of a fluoro and a methoxycarbonyl group on the phenyl ring of the target compound is expected to influence its polarity and, consequently, its solubility in various organic solvents. The esterification of boronic acids tends to increase their solubility in organic solvents compared to the parent acids.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the dynamic method is a reliable technique for determining the solubility of boronic acids in various solvents.[5][6] This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[5]
Materials and Apparatus:
-
This compound (high purity)
-
High-purity, anhydrous organic solvents
-
Analytical balance (precision ±0.1 mg)
-
Sealed glass vials or test tubes
-
Magnetic stirrer and stir bars
-
Controlled temperature bath with a programmable temperature ramp (precision ±0.1 °C)
-
Luminance probe or turbidity sensor (visual observation can be a less precise alternative)
-
Calibrated thermometer or thermocouple (precision ±0.1 °C)
Procedure:
-
Sample Preparation:
-
Solubility Measurement:
-
Place the sealed vial in the controlled temperature bath.[5]
-
Begin vigorous and constant stirring.[5]
-
Increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min).[5]
-
Continuously monitor the turbidity of the solution.[5]
-
The temperature at which the last solid particles disappear, resulting in a clear solution, is the solubility temperature.[5]
-
Record this temperature.[5]
-
-
Data Analysis:
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the dynamic method of solubility determination as described in the experimental protocol.
References
An In-depth Technical Guide on the Stability and Storage of 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid (CAS RN: 850568-04-6). The information herein is curated to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this critical reagent in their work.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior and for developing appropriate handling and storage protocols.
| Property | Value |
| CAS Number | 850568-04-6 |
| Molecular Formula | C8H8BFO4 |
| Molecular Weight | 197.96 g/mol |
| Appearance | Off-white to slight yellow solid |
| Melting Point | 210-212 °C |
| Boiling Point | 360.993 °C at 760 mmHg |
| Purity | Typically available from 85.0% to 99.8% |
Stability Profile
This compound is generally stable under recommended storage and handling conditions.[1] However, like many arylboronic acids, it is susceptible to degradation under certain environmental exposures. The primary degradation pathways for arylboronic acids include oxidation and protodeboronation (hydrolysis).
Key Factors Influencing Stability:
-
Moisture: Arylboronic acids can undergo hydrolysis, leading to the replacement of the boronic acid group with a hydrogen atom (protodeboronation). This process is often accelerated in the presence of acidic or basic conditions.
-
Oxygen: Oxidation of the boronic acid group can occur, particularly in the presence of reactive oxygen species (ROS). This can lead to the formation of phenolic byproducts.
-
Light: Exposure to light, especially UV light, can potentially accelerate degradation processes.
-
Temperature: Elevated temperatures can increase the rate of both hydrolytic and oxidative degradation.
While specific quantitative stability data for this compound is not extensively published, the general principles of arylboronic acid stability suggest that careful control of the storage environment is crucial to maintain its purity and reactivity.
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines are recommended.
Storage Conditions:
-
Temperature: Store in a refrigerator at 2-8°C.[2]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
-
Container: Keep the container tightly closed to prevent moisture ingress.
-
Location: Store in a dry, cool, and well-ventilated area away from incompatible materials.[1]
Handling Procedures:
-
Handle the compound in a well-ventilated area or in a fume hood to avoid inhalation of dust.
-
Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with skin and eyes.
-
Minimize exposure to ambient air and moisture during weighing and transfer.
The following diagram illustrates the recommended workflow for the proper storage and handling of this compound.
Potential Degradation Pathways
The degradation of arylboronic acids can proceed through several mechanisms. The following diagram illustrates the two primary degradation pathways: oxidation and protodeboronation. Understanding these pathways is crucial for troubleshooting experimental results and for developing analytical methods to assess the purity of the compound.
Experimental Protocols for Stability Assessment
To assess the stability of this compound, standardized analytical methods should be employed. The following are generalized protocols that can be adapted for this purpose.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the compound and quantify any degradation products over time.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Inject a freshly prepared sample to establish the initial purity (t=0).
-
Store samples under various conditions (e.g., refrigerated, room temperature, elevated temperature, exposed to light).
-
At specified time points, inject the stored samples and analyze the chromatograms.
-
Calculate the percentage of the parent compound remaining and identify any new peaks corresponding to degradation products.
-
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
-
Objective: To confirm the chemical structure of the compound and identify the structure of any major degradation products.
-
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquisition: Acquire 1H and 13C NMR spectra. Other nuclei, such as 19F and 11B, can also be useful.
-
Analysis:
-
Compare the spectrum of a stored sample to that of a reference standard or a freshly prepared sample.
-
Look for the appearance of new signals or changes in the integration of existing signals that would indicate degradation. For example, the disappearance of the boronic acid proton and the appearance of a new aromatic proton could indicate protodeboronation.
-
-
Conclusion
The stability and integrity of this compound are paramount for its successful application in research and development. By adhering to the recommended storage and handling guidelines, and by understanding the potential degradation pathways, researchers can minimize the risk of using a compromised reagent. Regular analytical assessment using techniques such as HPLC and NMR is advised to ensure the quality of the compound, particularly for long-term storage or when used in sensitive applications.
References
spectroscopic data for 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid (NMR, IR, MS)
Despite a comprehensive search, a complete set of experimentally-derived spectroscopic data (NMR, IR, and MS) specifically for 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid from a single, publicly available source such as a peer-reviewed publication or a comprehensive database is not available. Chemical suppliers list the compound (CAS No. 850568-04-6) and provide basic physical properties, but do not typically publish detailed spectral data sheets.[1][2][3]
This technical guide, therefore, presents predicted spectroscopic data based on the known structure of this compound, alongside established experimental protocols for obtaining such data. This information is intended to guide researchers in the characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated based on established principles of spectroscopy and by comparison with structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2-8.4 | dd | 1H | Ar-H (ortho to -B(OH)₂) |
| ~7.8-8.0 | dd | 1H | Ar-H (ortho to -COOCH₃) |
| ~7.2-7.4 | t | 1H | Ar-H (ortho to -F) |
| ~3.9 | s | 3H | -OCH₃ |
| ~8.0 (broad s) | s | 2H | -B(OH)₂ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (ester) |
| ~160 (d, J ≈ 250 Hz) | C-F |
| ~135 (d, J ≈ 8 Hz) | Ar-CH |
| ~130 | Ar-C-COOCH₃ |
| ~125 (d, J ≈ 3 Hz) | Ar-CH |
| ~115 (d, J ≈ 20 Hz) | Ar-CH |
| ipso-C-B (not observed) | Ar-C-B(OH)₂ |
| ~52 | -OCH₃ |
Solvent: DMSO-d₆. Note: The carbon directly attached to the boron atom is often not observed or is very broad due to quadrupolar relaxation.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 (broad) | O-H stretch (boronic acid) |
| ~1720 | C=O stretch (ester) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester) |
| ~1350 | B-O stretch |
| ~1100 | C-F stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 198.05 | [M]⁺ (Exact Mass: 198.0503) |
| 180.04 | [M-H₂O]⁺ |
| 167.04 | [M-OCH₃]⁺ |
| 139.03 | [M-COOCH₃]⁺ |
Ionization Mode: Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS).
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved before analysis.
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is used. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans (typically 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary to achieve adequate signal-to-noise.
-
¹⁹F NMR & ¹¹B NMR: If required, these can be run using appropriate pulse programs and spectral widths.
Data Processing: The raw data (Free Induction Decay - FID) is processed using standard NMR software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
A typical acquisition involves the co-addition of 16-32 scans at a resolution of 4 cm⁻¹.
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL for analysis.
Data Acquisition:
-
The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
For Electrospray Ionization (ESI), the sample is ionized by applying a high voltage to a capillary.
-
The mass spectrum is recorded by scanning a range of mass-to-charge (m/z) ratios. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is used to determine the exact mass.
Data Processing: The resulting mass spectrum is a plot of relative intensity versus m/z. Data processing involves identifying the molecular ion peak and analyzing the fragmentation pattern to confirm the structure of the molecule.
Workflow and Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
References
A Comprehensive Technical Guide to the Purity Analysis of 2-Fluoro-5-(methoxycarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the analytical methodologies for assessing the purity of 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid, a critical building block in contemporary medicinal chemistry and organic synthesis. Ensuring the purity of this reagent is paramount for the reliability and reproducibility of downstream applications, including Suzuki-Miyaura cross-coupling reactions.
Introduction
This compound (CAS No. 850568-04-6) is a substituted arylboronic acid widely utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of impurities can significantly impact reaction yields, product purity, and potentially introduce unwanted toxicological profiles in drug candidates. This document outlines the key analytical techniques for the comprehensive purity assessment of this compound.
Analytical Methodologies
A multi-pronged approach employing various analytical techniques is recommended for a thorough purity analysis. The primary methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic system (e.g., LC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, offering high resolution and sensitivity for separating the main compound from its impurities.[1]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.[2]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1][2]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is typically employed.[1][2]
-
Sample Preparation: The boronic acid sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is highly effective for identifying and quantifying impurities.[3] Both ¹H and ¹⁹F NMR are particularly valuable for fluorinated compounds.[4]
Experimental Protocol:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.[2][3]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ is a suitable solvent.[2][4]
-
Internal Standard: For quantitative NMR (qNMR), a certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride) is used.[2]
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of the deuterated solvent.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it a powerful tool for identifying trace impurities and degradation products.[3][5]
Experimental Protocol:
-
HPLC Conditions: As described in the HPLC section.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is often effective for boronic acids.[5] Multiple Reaction Monitoring (MRM) can be used for highly sensitive quantification of known impurities.[5]
Potential Impurities
Based on the synthesis and stability of similar phenylboronic acids, potential impurities may include:
-
Homocoupling Byproducts: Formed from the coupling of two boronic acid molecules.[2]
-
Protodeboronation Product: Resulting from the loss of the boronic acid group to yield methyl 3-fluorobenzoate.[2]
-
Boronic Anhydride (Boroxine): A trimeric dehydration product of the boronic acid.[2]
-
Starting Materials and Reagents: Residual unreacted starting materials or reagents from the synthesis.
Data Presentation
Quantitative data from purity analyses should be summarized for clarity and comparison.
Table 1: HPLC Purity Analysis of this compound (Representative Data)
| Lot Number | Main Peak Area (%) | Impurity 1 (retention time) | Impurity 2 (retention time) | Total Impurities (%) |
| A123 | 99.85 | 0.05 (3.2 min) | 0.10 (4.5 min) | 0.15 |
| B456 | 99.72 | 0.11 (3.2 min) | 0.17 (4.5 min) | 0.28 |
| C789 | 99.91 | 0.03 (3.2 min) | 0.06 (4.5 min) | 0.09 |
Table 2: qNMR Purity Analysis of this compound (Representative Data)
| Lot Number | Purity (%) by ¹H NMR | Purity (%) by ¹⁹F NMR |
| A123 | 99.8 | 99.9 |
| B456 | 99.7 | 99.7 |
| C789 | 99.9 | >99.9 |
Visualization of Analytical Workflow
A systematic workflow ensures a comprehensive purity assessment.
Caption: Workflow for the purity assessment of this compound.
Conclusion
A combination of chromatographic and spectroscopic methods is essential for the robust purity analysis of this compound. The detailed protocols and data presentation formats provided in this guide offer a framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important chemical intermediate.
References
role of fluorine substituent in 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid
An In-depth Technical Guide on the Role of the Fluorine Substituent in 2-Fluoro-5-(methoxycarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its utility is largely defined by the strategic placement of its functional groups: the boronic acid moiety, the methoxycarbonyl group, and a fluorine atom at the ortho position. This technical guide elucidates the multifaceted role of the fluorine substituent, detailing its influence on the molecule's electronic properties, reactivity, acidity, and conformational behavior. By understanding these fundamental characteristics, researchers can better leverage this versatile reagent to construct complex molecular architectures and fine-tune the properties of target compounds for enhanced biological activity and metabolic stability.
The Influence of the Fluorine Substituent
The introduction of a fluorine atom onto an aromatic ring imparts a unique combination of electronic and steric effects that significantly alter the molecule's chemical and physical properties.[2] In the context of this compound, the ortho-fluorine plays a critical role.
Electronic Effects: A Duality of Influence
Fluorine is the most electronegative element, leading to a powerful inductive electron-withdrawing effect (-I effect) . This effect decreases the electron density of the phenyl ring and, consequently, increases the Lewis acidity of the boronic acid group.[3] However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system, resulting in a resonance electron-donating effect (+R effect) .[4]
In this compound, these two opposing effects, along with the strong electron-withdrawing nature of the methoxycarbonyl group at the para-position to the fluorine, create a unique electronic environment. The strong inductive pull of the ortho-fluorine, combined with the methoxycarbonyl group, makes the aromatic ring electron-deficient, which is a key factor influencing its reactivity in cross-coupling reactions.
Caption: Electronic interplay of substituents.
Impact on Acidity (pKa)
The introduction of electron-withdrawing fluorine atoms generally increases the acidity of phenylboronic acids (i.e., lowers their pKa).[5] This is crucial for their interaction with biological targets and their reactivity. The effect is highly dependent on the fluorine's position. For an ortho-fluoro derivative, the acidity is enhanced not only by the inductive effect but also potentially by the formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl group of the boronic acid.[5] This stabilizes the corresponding boronate anion.
The table below compares the pKa values of unsubstituted phenylboronic acid with various fluoro-substituted analogs, illustrating the significant acidifying effect of fluorine.
| Compound | pKa Value | Reference |
| Phenylboronic Acid | 8.86 | [5] |
| 2-Fluorophenylboronic Acid | 7.80 (calculated) | N/A |
| 3-Fluorophenylboronic Acid | 8.36 (calculated) | N/A |
| 4-Fluorophenylboronic Acid | 8.77 | [5] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [5] |
Note: The pKa for this compound is predicted to be approximately 7.53, indicating a significant increase in acidity compared to the unsubstituted parent compound.[6]
Steric and Conformational Effects
The placement of a fluorine atom at the ortho position to the boronic acid group introduces steric bulk, which can influence the preferred conformation of the molecule. This can affect the accessibility of the boron center for catalysis and its binding orientation within an enzyme's active site. The relatively small size of fluorine compared to other halogens means the steric hindrance is moderate, but it can be sufficient to favor specific rotational conformations (rotamers), which can be advantageous in designing selective inhibitors.
Role in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a critical reagent in Suzuki-Miyaura cross-coupling, a powerful method for forming C-C bonds.[7] The fluorine substituent plays a complex role in the reaction's efficiency.
-
Activation: The increased Lewis acidity of the boronic acid can facilitate the initial transmetalation step, which is often rate-limiting.
-
Potential for Deactivation: Conversely, a highly electron-deficient arylboronic acid can be a less effective coupling partner.[3] The strong electron-withdrawing nature of the substituents can slow the transfer of the aryl group from the boron to the palladium catalyst.
-
Protodeboronation: Ortho-substituted fluorinated arylboronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[8][9]
Therefore, careful optimization of the reaction conditions—including the choice of catalyst, ligand, base, and solvent—is crucial to achieve high yields when using this substrate.[8]
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide, adapted from established procedures for similar fluorinated compounds.[8][10]
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or a toluene/ethanol/water mixture)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (5-10 mL) via syringe.
-
Reaction: Stir the mixture and heat to the desired temperature (typically 80-100 °C). Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by column chromatography on silica gel to yield the final biaryl product.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a drug candidate's pharmacological profile.[11] The fluorine atom in this compound can impart several beneficial properties to the final active pharmaceutical ingredient (API).
-
Metabolic Stability: The carbon-fluorine bond is very strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[11][12]
-
Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, which can enhance binding affinity and selectivity.[12]
-
Lipophilicity and Permeability: The fluorine atom can increase the lipophilicity of a molecule, which can modulate its ability to cross cell membranes and the blood-brain barrier.[1]
Conclusion
The ortho-fluorine substituent in this compound is not a passive spectator but an active modulator of the molecule's properties. It exerts profound electronic effects that increase the Lewis acidity of the boronic acid, influences reactivity in crucial synthetic transformations like the Suzuki-Miyaura coupling, and can be strategically employed in drug design to enhance metabolic stability and target affinity. A thorough understanding of these roles is essential for chemists to fully exploit the synthetic potential of this valuable and versatile building block.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 850568-04-6 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoro-5-(methoxycarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This methodology is of particular importance in the fields of medicinal chemistry and drug development, where the synthesis of complex biaryl structures is often a key step in the creation of novel therapeutic agents. The incorporation of fluorine atoms and their derivatives into these molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.
This document provides detailed application notes and a protocol for the Suzuki-Miyaura coupling reaction using 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid. This fluorinated building block is a valuable reagent for introducing a fluoro- and methoxycarbonyl-substituted phenyl moiety into a target molecule. The presence of the ortho-fluoro substituent can present unique challenges, such as an increased propensity for protodeboronation, necessitating carefully optimized reaction conditions for a successful coupling.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Data Presentation: Reaction Parameters and Yields
The successful execution of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. For challenging substrates such as this compound, the use of highly active palladium precatalysts and electron-rich, bulky phosphine ligands is often crucial to achieve high yields and minimize side reactions. Below is a summary of a typical reaction, providing a baseline for optimization.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.2 - 1.5 equivalents | Typically used in slight excess to ensure complete consumption of the aryl halide. |
| Aryl Bromide (e.g., 4-Bromoanisole) | 1.0 equivalent | The limiting reagent in the reaction. |
| Catalyst System | ||
| Palladium Precatalyst (e.g., Pd(OAc)₂) | 1-5 mol% | A common and effective palladium source. |
| Ligand (e.g., XPhos) | 2-10 mol% | A bulky, electron-rich biarylphosphine ligand that promotes efficient oxidative addition and reductive elimination. |
| Base | ||
| Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 equivalents | A moderately strong base often effective in these couplings. The use of an aqueous solution can facilitate the reaction. |
| Solvent | ||
| 1,4-Dioxane / Water | 4:1 to 10:1 v/v | A common solvent mixture that provides good solubility for both organic and inorganic reagents. |
| Reaction Conditions | ||
| Temperature | 80 - 100 °C | The optimal temperature may vary depending on the reactivity of the aryl halide. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by a suitable analytical technique (e.g., TLC, LC-MS). |
| Typical Yield | ||
| Isolated Yield | 75 - 95% | Yields are substrate-dependent and may require optimization. |
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-Bromoanisole)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (deionized, degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), Palladium(II) Acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion (typically when the aryl bromide is consumed), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Representative Signaling Pathway Inhibition
Fluorinated biaryl scaffolds are prevalent in many kinase inhibitors that target signaling pathways implicated in cancer cell proliferation and survival. The product of the described Suzuki-Miyaura coupling can serve as a core structure for the synthesis of such inhibitors. One such critical pathway is the RAF-MEK-ERK signaling cascade, a key regulator of cell growth and division.
Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a fluorinated biaryl compound.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Fluoro-5-(methoxycarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the favorable physicochemical properties imparted by the fluoro and methoxycarbonyl substituents. The electron-withdrawing nature of these groups can present challenges, such as a propensity for protodeboronation. Therefore, careful selection of the palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. The general catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.
For electron-deficient boronic acids like this compound, the choice of a highly active catalyst system is paramount to ensure that the rate of cross-coupling outpaces the rate of protodeboronation, a common side reaction.
Comparative Data of Catalytic Systems
The following tables summarize the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of this compound and structurally related fluorinated phenylboronic acids with a range of aryl and heteroaryl halides. This data is intended to guide the selection of optimal reaction conditions.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides
| Aryl Halide Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 80 | 2 | >95 |
| 4-Chloroanisole | XPhos Palladacycle G3 (2) | - | K₃PO₄ (2) | THF/H₂O | RT | 0.5 | >95 |
| 3,5-Dichloropyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85 |
| 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF | 100 | 16 | 91 |
| 5-Bromo-2-methylpyridine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | Dioxane/H₂O | 90 | 18 | 88 |
Table 2: General Performance of Palladium Catalysts with Electron-Deficient Fluorinated Phenylboronic Acids
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available and well-understood. | 2-5 |
| Pd(dppf)Cl₂ | Diphosphine complex | Good for a range of substrates and relatively air-stable. | 2-5 |
Experimental Protocols
Below are detailed methodologies for performing the Suzuki-Miyaura cross-coupling reaction with this compound using different catalyst systems. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Rapid Room-Temperature Coupling Using a Buchwald Precatalyst
This protocol is adapted for unstable boronic acids, employing a highly active palladium precatalyst to achieve rapid coupling at room temperature, thereby minimizing protodeboronation.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Palladacycle G3 (or similar Buchwald precatalyst) (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL)
-
Tetrahydrofuran (THF), anhydrous and degassed (2 mL)
Procedure:
-
To a reaction vial, add the aryl halide, this compound, and the palladium precatalyst.
-
Seal the vial and replace the atmosphere with an inert gas.
-
Add the degassed anhydrous THF via syringe.
-
Add the degassed 0.5 M aqueous solution of K₃PO₄.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Thermally Promoted Coupling with a Standard Catalyst System
This protocol utilizes a more conventional catalyst system and may be suitable for less demanding aryl halide coupling partners. Optimization of temperature and reaction time may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.
-
Add the 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.
Mandatory Visualizations
General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for 2-Fluoro-5-(methoxycarbonyl)phenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid , a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document details protocols for its use in three key cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Chan-Lam coupling.
Introduction
This compound is a bifunctional reagent featuring a fluoro-substituted phenyl ring, a boronic acid moiety for cross-coupling, and a methyl ester for further functionalization. The presence of the electron-withdrawing fluorine and methoxycarbonyl groups can influence the reactivity of the boronic acid, often requiring carefully optimized reaction conditions to achieve high yields and avoid side reactions such as protodeboronation. These notes offer detailed experimental procedures and expected outcomes for common transformations involving this valuable synthetic intermediate.
Key Applications at a Glance
| Reaction Type | Bond Formed | Key Advantages |
| Suzuki-Miyaura Coupling | C-C (Aryl-Aryl) | Mild reaction conditions, high functional group tolerance, commercial availability of catalysts and reagents. |
| Buchwald-Hartwig Amination | C-N (Aryl-Amine) | A powerful method for the synthesis of arylamines, crucial motifs in medicinal chemistry. |
| Chan-Lam Coupling | C-O (Aryl-Ether), C-N (Aryl-Amine) | Copper-catalyzed, often proceeds under mild, aerobic conditions, complementary to palladium-catalyzed methods. |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The following protocols provide a starting point for the coupling of this compound with various aryl and heteroaryl halides.
General Reaction Scheme
Caption: General Suzuki-Miyaura cross-coupling reaction.
Recommended Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. For electron-deficient boronic acids like the title compound, the use of electron-rich phosphine ligands and appropriate bases is often beneficial.
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (2:1:1) | 85 | 18 | 75-85 |
| 4 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (6) | Cs₂CO₃ (2.5) | t-BuOH | 110 | 24 | 70-80 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), the palladium catalyst, the phosphine ligand (if required), and the base.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Stir the mixture at the specified temperature for the indicated time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of a wide range of aryl amines.
General Reaction Scheme
Caption: General Buchwald-Hartwig amination reaction.
Recommended Reaction Conditions
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precatalyst, phosphine ligand, and base. For couplings involving electron-rich anilines or aliphatic amines, specific ligand systems are often required to achieve high yields.
| Entry | Aryl Halide (Ar-X) | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-N,N-dimethylaniline | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3.0) | NaOt-Bu (1.4) | Toluene | 100 | 16 | 80-90 |
| 2 | 1-Chloro-4-(trifluoromethyl)benzene | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 20 | 75-85 |
| 3 | 2-Chloropyridine | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.5) | t-BuOH | 100 | 24 | 70-80 |
| 4 | 4-Iodotoluene | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ (2.0) | DMF | 120 | 18 | 70-85 |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), the palladium precatalyst, the phosphine ligand, and the base to an oven-dried reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and stir the mixture at the indicated temperature for the specified time. Monitor the reaction's progress.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Chan-Lam Coupling
The Chan-Lam coupling provides an alternative, copper-catalyzed route to C-N and C-O bonds, often under milder and aerobic conditions compared to palladium-catalyzed methods.
General Reaction Scheme
Caption: General Chan-Lam cross-coupling reaction.
Recommended Reaction Conditions
The choice of copper source, ligand (often a nitrogen-based ligand like pyridine), and solvent are key parameters for optimizing the Chan-Lam coupling. The reaction is often tolerant of air and moisture.
| Entry | Nucleophile | Copper Source (mol%) | Ligand (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Cu(OAc)₂ (10) | Pyridine (2.0) | - | CH₂Cl₂ | RT | 48 | 70-85 |
| 2 | Aniline | CuI (10) | DMAP (2.0) | - | Toluene | 80 | 24 | 65-80 |
| 3 | Imidazole | Cu(OAc)₂ (20) | - | - | MeOH | RT | 36 | 75-90 |
| 4 | Benzyl alcohol | Cu(OTf)₂ (15) | 1,10-Phenanthroline (0.3) | - | DCE | 60 | 48 | 60-75 |
Experimental Protocol: Chan-Lam Coupling
-
Reaction Setup: To a reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the amine or alcohol nucleophile (1.2 mmol, 1.2 equiv.), the copper catalyst, and the ligand (if necessary).
-
Solvent Addition: Add the solvent. The reaction can often be run open to the atmosphere.
-
Reaction: Stir the mixture at the specified temperature for the required duration. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with an organic solvent and filter through a plug of silica gel or celite to remove copper salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography.
Caption: Experimental workflow for Chan-Lam coupling.
Safety Information
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound before use.
Conclusion
This compound is a highly useful and versatile reagent for the synthesis of complex organic molecules. The protocols and data presented in these application notes provide a solid foundation for its successful implementation in Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam cross-coupling reactions. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
Application Notes and Protocols: 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid as a key building block in medicinal chemistry. The strategic placement of the fluorine atom and the methoxycarbonyl group offers distinct advantages in the design of novel therapeutic agents, influencing pharmacokinetic and pharmacodynamic properties.
Introduction
This compound is a versatile bifunctional reagent increasingly employed in drug discovery and development. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. This reaction enables the facile introduction of the 2-fluoro-5-(methoxycarbonyl)phenyl moiety into a wide range of molecular scaffolds. The presence of the ortho-fluoro substituent can significantly impact the conformational preference of the resulting biaryl systems, potentially leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the fluorine atom can improve metabolic stability by blocking sites susceptible to oxidative metabolism. The methoxycarbonyl group serves as a versatile handle for further synthetic modifications, such as conversion to carboxylic acids, amides, or other functional groups, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity.
Key Applications in Medicinal Chemistry
While direct incorporation into an approved drug is not yet documented, the structural motif provided by this compound is highly relevant to the development of therapeutics targeting the central nervous system (CNS). A notable example is the synthesis of potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2). Although a structurally similar analog, (2-fluoro-4-methoxyphenyl)boronic acid, was used in the cited synthesis of a PET imaging ligand for mGluR2, the underlying chemistry and rationale are directly applicable.[1] mGluR2 is a validated target for the treatment of various neuropsychiatric disorders, including schizophrenia and anxiety. The 2-fluorophenyl group is often a key pharmacophoric element in mGluR2 NAMs, contributing to their high potency and brain permeability.
Data Presentation
The following tables summarize key physicochemical properties of the title compound and representative reaction parameters for Suzuki-Miyaura coupling reactions involving similar fluorinated phenylboronic acids.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 850568-04-6 |
| Molecular Formula | C₈H₈BFO₄ |
| Molecular Weight | 197.96 g/mol |
| Melting Point | 210-212 °C |
| Appearance | White to off-white solid |
Table 2: Representative Suzuki-Miyaura Coupling Conditions with a Structurally Similar Boronic Acid
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl 3-(2,6-dichloro-4-iodopyridin-3-yl)propanoate | Pd(dppf)Cl₂ | NaHCO₃ | 1,4-Dioxane/Water | 100 | 3 | 77 | [1] |
Experimental Protocols
The following is a detailed protocol for a Suzuki-Miyaura cross-coupling reaction, adapted from the synthesis of a precursor to an mGluR2 negative allosteric modulator.[1] This protocol can serve as a starting point for the coupling of this compound with various aryl and heteroaryl halides.
Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with this compound (Exemplary)
Materials:
-
Aryl or heteroaryl halide (1.0 eq)
-
This compound (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add the aryl or heteroaryl halide (1.0 eq), this compound (1.1 eq), Pd(dppf)Cl₂ (0.1 eq), and NaHCO₃ (2.0 eq).
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add 1,4-dioxane and water in a 5:1 ratio (to achieve a concentration of approximately 0.1 M with respect to the halide) via syringe. The solution should be degassed by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Visualization of Relevant Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway where molecules derived from this compound may be active, and a typical experimental workflow for its application in Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for 2-Fluoro-5-(methoxycarbonyl)phenylboronic Acid in Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid as a key building block in the synthesis of pharmaceutical intermediates. This versatile reagent is instrumental in the formation of carbon-carbon bonds, primarily through the Suzuki-Miyaura cross-coupling reaction, enabling the introduction of a fluorinated methoxycarbonylphenyl moiety into a wide range of molecular scaffolds.
The strategic incorporation of the 2-fluoro-5-(methoxycarbonyl)phenyl group can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are crucial in the optimization of lead compounds during the drug discovery and development process.
Physicochemical Properties
Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 850568-04-6 | [1] |
| Molecular Formula | C₈H₈BFO₄ | [1] |
| Molecular Weight | 197.96 g/mol | [1] |
| Melting Point | 210-212 °C | [1] |
| Boiling Point | 360.99 °C at 760 mmHg | [1] |
| Appearance | White to off-white powder | |
| Purity | Typically ≥97% |
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of biaryl structures, which are prevalent in many biologically active compounds. This compound serves as an excellent coupling partner in these reactions.
A significant challenge when using ortho-fluorinated arylboronic acids is their susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions.[2] To circumvent this, the use of highly active palladium catalysts and carefully optimized reaction conditions are paramount. These advanced catalytic systems allow the coupling reaction to proceed efficiently at lower temperatures and with shorter reaction times, thereby minimizing the degradation of the boronic acid.[2]
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling reaction using this compound.
Protocol 1: General Procedure with a Buchwald Precatalyst
This protocol is adapted for unstable boronic acids and utilizes a highly active palladium precatalyst to ensure the coupling reaction outcompetes potential deboronation.[2]
Materials:
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., G3-XPhos or similar biarylphosphine-based precatalyst) (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution
-
Anhydrous and degassed Tetrahydrofuran (THF)
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and the palladium precatalyst (0.02 mmol).
-
Seal the vial and purge the atmosphere with an inert gas (e.g., argon or nitrogen).
-
Add degassed anhydrous THF (2 mL).
-
Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).
-
Stir the reaction mixture vigorously at room temperature for 30 minutes.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Classical Suzuki-Miyaura Coupling
This protocol employs a more traditional palladium catalyst and may require elevated temperatures. Optimization of the base and solvent system is often necessary for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Dilute the filtrate with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Data for Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various fluorinated phenylboronic acids with different coupling partners. This data provides a useful benchmark for optimizing reactions with this compound.
| Boronic Acid | Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Difluorophenylboronic acid | 4-Chloroanisole | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 | [3] |
| 2,5-Difluorophenylboronic acid | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane | 80 | 4 | N/A | [3] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3-8 | ~100 | [4] |
| (2-Fluoro-4-methoxyphenyl)boronic acid | Methyl 3-(2,6-dichloro-4-iodopyridin-3-yl)propanoate | Pd(dppf)Cl₂ (10) | NaHCO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 3 | 77 |
Application in Pharmaceutical Research: A Conceptual Pathway
Pharmaceutical intermediates synthesized using this compound are often designed to interact with specific biological targets, such as enzymes or receptors, to modulate their activity and influence cellular signaling pathways. The diagram below illustrates a hypothetical scenario where a synthesized inhibitor blocks a kinase, thereby preventing the phosphorylation of a downstream substrate and inhibiting a pro-cancerous signaling cascade.
References
Application Notes and Protocols: 2-Fluoro-5-(methoxycarbonyl)phenylboronic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-(methoxycarbonyl)phenylboronic acid is a substituted arylboronic acid that holds potential as a versatile building block in the synthesis of advanced materials. Its unique structure, featuring a fluorine atom and a methoxycarbonyl group, allows for the fine-tuning of electronic properties, solubility, and intermolecular interactions in resulting polymers and small molecules. This document provides an overview of its potential applications in materials science, focusing on the synthesis of conjugated polymers for organic electronics, alongside detailed experimental protocols.
While direct experimental data for materials specifically incorporating this compound is limited in publicly accessible literature, we can extrapolate its utility based on the well-established role of similar fluorinated and ester-functionalized phenylboronic acids in the synthesis of materials for organic light-emitting diodes (OLEDs) and other organic electronic devices. The protocols and data presented here are based on established methodologies for the synthesis of analogous fluorene-based copolymers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing and executing synthetic protocols.
| Property | Value | Reference |
| CAS Number | 850568-04-6 | N/A |
| Molecular Formula | C₈H₈BFO₄ | N/A |
| Molecular Weight | 197.96 g/mol | N/A |
| Melting Point | 140 °C | |
| Appearance | White to Almost white powder to crystal | |
| Purity | 97.0 to 110.0 % (Neutralization titration) |
Applications in Materials Science
The primary application of this compound in materials science is anticipated to be in the synthesis of conjugated copolymers for organic electronic devices. The fluorine and methoxycarbonyl substituents can significantly influence the properties of these materials:
-
Fluorine Substitution: The presence of a fluorine atom can lower the HOMO and LUMO energy levels of the polymer, which is advantageous for improving air stability and tuning the emission color in OLEDs. The electron-withdrawing nature of fluorine can also enhance electron injection and transport properties.
-
Methoxycarbonyl Substitution: The ester group can improve the solubility of the resulting polymers in common organic solvents, facilitating solution-based processing techniques like spin-coating for thin-film device fabrication. It can also influence the polymer's morphology and photophysical properties.
A key synthetic route to such materials is the Suzuki-Miyaura cross-coupling polymerization . This reaction enables the formation of carbon-carbon bonds between aryl boronic acids and aryl halides, catalyzed by a palladium complex.
Experimental Protocols
The following section details a generalized experimental protocol for the synthesis of a fluorene-based copolymer using a substituted phenylboronic acid, which can be adapted for this compound.
Protocol 1: Synthesis of a Fluorene-Based Copolymer via Suzuki-Miyaura Polymerization
This protocol describes the synthesis of a copolymer of a dibrominated fluorene derivative with a phenylboronic acid.
Materials:
-
2,7-Dibromo-9,9-dihexylfluorene (or other suitable fluorene monomer)
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Methanol
-
Chloroform
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2,7-dibromo-9,9-dihexylfluorene (1.0 mmol), this compound (1.05 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: To the flask, add anhydrous toluene (12 mL) and a 2 M aqueous solution of potassium carbonate (8 mL).
-
Polymerization: Vigorously stir the mixture and heat to 85-90 °C. The reaction is typically run for 48 hours.
-
End-Capping: To terminate the polymerization, add a small amount of phenylboronic acid and stir for an additional 2 hours.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and wash it with deionized water (3 x 50 mL).
-
Precipitation and Purification: Concentrate the organic layer under reduced pressure. Precipitate the polymer by slowly adding the concentrated solution to vigorously stirred methanol (200 mL).
-
Soxhlet Extraction: Collect the precipitated polymer by filtration and purify it by Soxhlet extraction with acetone for 24 hours to remove oligomers and catalyst residues.
-
Drying: Dry the purified polymer under vacuum at 60 °C for 24 hours.
Expected Characterization:
The resulting polymer can be characterized by various techniques to determine its molecular weight, thermal stability, and photophysical properties.
| Characterization Technique | Expected Information |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Thermogravimetric Analysis (TGA) | Decomposition temperature (Td), indicating thermal stability. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg). |
| UV-Visible Spectroscopy | Absorption maxima (λ_abs) in solution and thin film. |
| Photoluminescence Spectroscopy | Emission maxima (λ_em) in solution and thin film, and photoluminescence quantum yield (PLQY). |
| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels, and electrochemical band gap. |
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of a conjugated polymer using the Suzuki-Miyaura polymerization.
Caption: Workflow for Suzuki-Miyaura Polymerization.
Logical Relationship: Structure to Property
The chemical structure of the repeating unit in the copolymer directly influences its optoelectronic properties. The diagram below illustrates this relationship for a hypothetical copolymer incorporating the 2-fluoro-5-(methoxycarbonyl)phenyl unit.
Caption: Structure-Property Relationship.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of functional organic materials. Its incorporation into conjugated polymer backbones via Suzuki-Miyaura polymerization is expected to yield materials with tailored solubility and electronic properties suitable for applications in organic electronics. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to begin exploring the potential of this versatile compound in materials science research. Further experimental work is necessary to fully elucidate the specific properties of materials derived from this monomer.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with 2-Fluoro-5-(methoxycarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1] These motifs are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and a generalized experimental protocol for the palladium-catalyzed Suzuki-Miyaura coupling of various aryl halides with 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid.
The presence of a fluorine atom and an electron-withdrawing methoxycarbonyl group on the boronic acid can influence the reactivity and selectivity of the coupling reaction.[2] Fluorinated arylboronic acids, especially those with ortho-fluorine substituents, may have a propensity for protodeboronation under basic conditions, necessitating careful optimization of reaction parameters such as the choice of catalyst, ligand, base, and solvent to achieve high yields and purity.[3][4]
Data Presentation: Representative Reaction Conditions
The successful coupling of this compound with aryl halides is highly dependent on the specific substrates and reaction conditions. The following table summarizes typical conditions that have been proven effective for the coupling of structurally similar fluorinated phenylboronic acids with various aryl halides. These conditions can serve as a starting point for optimization.
| Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O (2:1) | 100 | 12 | >90 |
| 4-Chlorotoluene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 80 | 18 | 85-95 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 6 | >95 |
| 2-Bromopyridine | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 24 | 70-85 |
| 4-Iodobenzonitrile | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | K₃PO₄ (2) | THF | Room Temp | 2 | >95 |
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling of an aryl halide with this compound.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 0.03 equiv)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL)
-
Degassed water (if required for the solvent system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask or round-bottom flask with reflux condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol). If a ligand is used, it should be added at this stage.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe. If a biphasic system is required, add the degassed water at this point.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Work-up: Once the reaction is complete (typically indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature.
-
Extraction: Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer with the same organic solvent (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[3]
-
Characterization: Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Safety Precautions:
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions under an inert atmosphere should be performed using appropriate glassware and techniques.
References
Application Notes and Protocols for Suzuki Reactions with 2-Fluoro-5-(methoxycarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note focuses on the use of 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid as a coupling partner. The presence of an ortho-fluoro substituent and an electron-withdrawing methoxycarbonyl group presents unique challenges, including a higher propensity for protodeboronation. Therefore, the careful selection of a suitable phosphine ligand is critical to achieve high yields and reaction efficiency. This document provides a guide to ligand selection, detailed experimental protocols, and a summary of typical reaction conditions for this and structurally related substrates.
The challenges associated with ortho-substituted arylboronic acids, particularly those bearing electron-withdrawing groups, necessitate the use of specialized catalyst systems. Bulky and electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands, have been shown to be highly effective in these demanding transformations. These ligands facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, while stabilizing the palladium catalyst.
Ligand Selection and Performance
The choice of ligand is paramount for a successful Suzuki coupling with this compound. Bulky, electron-rich phosphine ligands are generally the most effective for this type of substrate. They are thought to promote the key steps of the catalytic cycle and can mitigate side reactions like protodeboronation. Below is a summary of commonly employed ligand classes and their general performance characteristics with challenging boronic acids.
Table 1: Comparison of Common Ligand Classes for Suzuki Coupling of Electron-Deficient and Ortho-Substituted Arylboronic Acids
| Ligand Type | Specific Examples | Key Features & Performance |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Generally provide high yields for a broad range of substrates, including sterically hindered and electron-poor coupling partners. Often considered the state-of-the-art for difficult couplings. |
| Ferrocenyl Phosphines | dppf | Good for a range of substrates and relatively air-stable. May not be as active as the most advanced biaryl phosphines for highly challenging substrates. |
| Trialkyl Phosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating and effective for some Suzuki couplings, particularly with aryl chlorides. |
| Traditional Phosphines | PPh₃ | Readily available and well-understood, but often shows lower activity for challenging substrates like this compound, requiring higher temperatures and catalyst loadings. |
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the specific aryl halide, base, solvent, and temperature may be necessary to achieve the best results.
Protocol 1: General Procedure using a Buchwald Biarylphosphine Ligand
This protocol is recommended for a broad range of aryl and heteroaryl bromides and chlorides.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water or Toluene/water mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to water) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is advantageous for accelerating reaction times, particularly for less reactive aryl halides.
Materials:
-
This compound (1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane and degassed water
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound, the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes representative conditions for Suzuki-Miyaura couplings of structurally similar electron-deficient and ortho-fluorinated phenylboronic acids with various aryl halides. These conditions can serve as a valuable starting point for the optimization of reactions with this compound.
Table 2: Representative Reaction Conditions and Yields for Suzuki Couplings of Related Boronic Acids
| Boronic Acid Derivative | Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,5-Difluorophenylboronic acid | 4-Chloroanisole | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 2,5-Difluorophenylboronic acid | 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) / XPhos (2) | K₃PO₄ (2) | Toluene | 100 | 16 | 92 |
| Methyl 3-boronobenzoate | 4-Bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 |
| Methyl 3-boronobenzoate | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | 16 | 85-95 |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3-8 | ~100 |
Note: Yields are for isolated products and are representative. The optimal conditions for this compound may vary and require optimization for each specific substrate pairing.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Ligand Screening
This diagram outlines a logical workflow for screening different ligands for the Suzuki coupling of this compound.
Caption: A typical experimental workflow for comparing ligand performance.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Fluoro-5-(methoxycarbonyl)phenylboronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings with this electron-deficient boronic acid can stem from several factors. Key parameters to check include the activity of your palladium catalyst, the presence of oxygen, the choice and quality of the base and solvent, and the potential for side reactions like protodeboronation.[1] Ensure your catalyst is active, as the Pd(0) species is the catalytically active form.[1] If you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Oxygen contamination can lead to catalyst decomposition and homocoupling of the boronic acid, so proper degassing of solvents and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is crucial.[1]
Q2: I am observing significant protodeboronation of my this compound. How can this be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient boronic acids.[1] To mitigate this, consider the following strategies:
-
Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be beneficial.[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce protodeboronation.[1]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can provide a "slow-release" of the active boronic acid, keeping its concentration low and minimizing decomposition.
Q3: What are the recommended catalyst systems for coupling an electron-deficient boronic acid like this compound?
A3: For challenging couplings involving electron-deficient partners, highly active catalyst systems are often required. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1] These ligands are bulky and electron-rich, which helps to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Pre-formed catalysts, such as those from the Buchwald or Fu groups, can also offer enhanced reactivity and stability.
Q4: How does the choice of aryl halide affect the reaction outcome?
A4: The reactivity of the aryl halide coupling partner generally follows the trend: I > Br > OTf >> Cl.[2] Aryl iodides are the most reactive, followed by bromides and triflates. Aryl chlorides are the least reactive and often require more forcing conditions and specialized, highly active catalyst systems to achieve good yields. When optimizing your reaction, starting with a more reactive aryl bromide or iodide can be advantageous before moving to a less reactive chloride.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Inactive Catalyst | Use a fresh batch of palladium catalyst or a more robust pre-catalyst. Ensure proper reduction of Pd(II) to Pd(0) if applicable.[1] |
| Oxygen Contamination | Thoroughly degas all solvents and the reaction mixture. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the experiment.[1] | |
| Inappropriate Base | The base may not be strong enough to promote transmetalation. Try a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry for anhydrous reactions.[1] | |
| Poor Solvent Choice | The solvent system may not be optimal for the specific substrates and base. Screen different solvents or solvent/water mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O). | |
| Significant Protodeboronation | Strong Base in Aqueous Media | Switch to a milder base (e.g., KF, K₂CO₃).[1] |
| Presence of Water | Use anhydrous solvents and reagents.[1] | |
| Boronic Acid Instability | Consider converting the boronic acid to a more stable pinacol ester. | |
| Homocoupling of Boronic Acid | Presence of Oxygen | Ensure thorough degassing and maintenance of an inert atmosphere.[1] |
| Inefficient Cross-Coupling | Optimize the catalyst system and reaction conditions to favor the cross-coupling pathway. A slight excess of the boronic acid (1.1-1.5 equivalents) can sometimes help. | |
| Reaction Stalls Before Completion | Catalyst Decomposition | The catalyst may not be stable under the reaction conditions. Try a more robust ligand or a lower reaction temperature with a longer reaction time. |
| Product Inhibition | In some cases, the product can inhibit the catalyst. This is less common but can be investigated by adding a small amount of product to a fresh reaction to see if it slows down. |
Data Presentation: Illustrative Suzuki Coupling Yields
Due to the lack of a comprehensive, published dataset for the Suzuki-Miyaura coupling of this compound with a wide variety of aryl halides under identical conditions, the following table provides illustrative yields based on trends observed for structurally similar electron-deficient and fluorinated phenylboronic acids. These values should be considered as a starting point for optimization.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Illustrative Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 100 | 12 | 85-95 |
| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene / H₂O | 100 | 16 | 80-90 |
| 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | DMF / H₂O | 90 | 12 | 75-85 |
| 3-Bromopyridine | XPhos Pd G3 | K₃PO₄ | THF / H₂O | 80 | 24 | 70-80 |
| 4-Chloroanisole | RuPhos Pd G3 | Cs₂CO₃ | t-BuOH / H₂O | 110 | 24 | 60-75 |
| 2-Chlorotoluene | Pd(OAc)₂ / cataCXium A | K₃PO₄ | Dioxane | 120 | 36 | 50-65 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A step-by-step workflow for a typical Suzuki coupling experiment.
References
preventing protodeboronation of 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on preventing the undesired protodeboronation of 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid during chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of methyl 3-fluorobenzoate. This side reaction consumes your starting material, reduces the yield of the desired product, and introduces an impurity that can be difficult to separate.[2]
Q2: Why is this compound particularly susceptible to protodeboronation?
A2: Arylboronic acids with electron-withdrawing substituents, such as the fluorine atom and the methoxycarbonyl group on this compound, are often more prone to protodeboronation.[1][3] These groups can stabilize a transient aryl anion, which is an intermediate in one of the possible protodeboronation pathways that can occur under basic conditions.[4][5]
Q3: What are the key experimental factors that promote protodeboronation?
A3: Several factors can significantly increase the rate of protodeboronation:
-
pH and Base Selection : The reaction is often accelerated under basic conditions, with the rate increasing at high pH for many arylboronic acids.[6][7] Strong bases like sodium hydroxide (NaOH) are more likely to promote this side reaction than milder bases.[8]
-
Temperature : Higher reaction temperatures generally accelerate the rate of protodeboronation.[7][9]
-
Solvent Choice : Protic solvents, especially water, can act as a proton source and facilitate the cleavage of the C-B bond.[2][7]
-
Reaction Time : Longer exposure to potentially harsh reaction conditions can lead to a greater degree of boronic acid decomposition.[7]
-
Catalyst System : If the desired cross-coupling reaction is slow, the boronic acid has more time to decompose. An inefficient catalyst system can indirectly lead to more protodeboronation.[8][10]
Q4: What is a boronic acid ester, and how can it help prevent this issue?
A4: A boronic acid ester is a derivative where the hydroxyl groups of the boronic acid are replaced by alkoxy or aryloxy groups, often by reacting the acid with a diol like pinacol or N-methyliminodiacetic acid (MIDA).[11] These esters are generally more stable than the corresponding boronic acids and less prone to protodeboronation.[1][12] Using a stable derivative like a pinacol or MIDA boronate is a highly effective strategy to minimize the undesired side reaction.[13][14]
Troubleshooting Guide
This guide addresses the common problem of low product yield and the formation of the protodeboronated byproduct, methyl 3-fluorobenzoate.
Problem: Low yield of the desired cross-coupling product and significant formation of methyl 3-fluorobenzoate.
| Potential Cause | Recommended Solution & Rationale |
| 1. Inappropriate Base | Solution: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases.[8] Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[7] Rationale: Milder bases are less likely to promote the base-catalyzed protodeboronation pathway, striking a better balance between activating the boronic acid for transmetalation and minimizing its decomposition.[15] |
| 2. High Reaction Temperature | Solution: Lower the reaction temperature. Attempt the reaction at the lowest temperature that provides a reasonable rate for the desired coupling (e.g., start at 60-80 °C).[8] Rationale: The rate of protodeboronation is highly temperature-dependent. Reducing the temperature can significantly slow this undesired pathway relative to the main reaction.[9] |
| 3. Protic Solvent System | Solution: Use anhydrous solvents and minimize the amount of water. Recommended Solvents: Anhydrous dioxane, toluene, or tetrahydrofuran (THF).[7] Rationale: Water can act as the proton source for protodeboronation.[2] Using dry solvents reduces the availability of protons, thereby suppressing the side reaction.[16] |
| 4. Sluggish Catalytic Cycle | Solution: Employ a highly active catalyst system to accelerate the desired cross-coupling. Recommended Catalysts: Use a pre-formed Pd(0) source or a modern precatalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[10][16] Rationale: A fast and efficient Suzuki-Miyaura reaction will consume the boronic acid productively before it has a chance to decompose. The goal is to make the kinetics of the cross-coupling much faster than the kinetics of protodeboronation.[1][15] |
| 5. Inherent Instability of the Boronic Acid | Solution: Convert the boronic acid to a more stable boronic ester derivative. Recommended Derivatives: this compound pinacol ester or the corresponding N-methyliminodiacetic acid (MIDA) boronate.[11] Rationale: Boronic esters, particularly MIDA boronates, offer enhanced stability.[1] MIDA boronates act as a "slow-release" reservoir, maintaining a very low concentration of the free, unstable boronic acid in solution, which minimizes side reactions.[14] |
Data Presentation
The following tables summarize the effect of various reaction parameters on the yield of Suzuki-Miyaura couplings and the extent of protodeboronation for analogous electron-deficient or heteroaryl boronic acids. This data provides a guide for experimental design.
Table 1: Effect of Base and Temperature on a Heteroaryl Boronic Acid Coupling
| Boron Reagent | Base | Temperature (°C) | Yield (%) | Reference |
| 2-Pyridylboronic Acid | K₃PO₄ | 80 | 65 | [13] |
| 2-Pyridylboronic Acid | Cs₂CO₃ | 80 | 72 | [13] |
| 2-Pyridylboronic Acid Pinacol Ester | K₃PO₄ | 110 | 85 | [13] |
| 2-Pyridylboronic Acid Pinacol Ester | Cs₂CO₃ | 110 | 91 | [13] |
| Note: This data illustrates that the increased stability of the pinacol ester can lead to higher yields, especially at elevated temperatures where protodeboronation of the free acid is more significant.[13] |
Table 2: Effect of Catalyst System on Unstable Boronic Acid Coupling
| Boronic Acid | Coupling Partner | Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Difluorophenylboronic acid | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | 12 | 25 | [10] |
| 2,6-Difluorophenylboronic acid | 4-Chloroanisole | SPhos Precatalyst | K₃PO₄ | 40 | 2 | 94 | [10] |
| Note: This data highlights how a highly active, modern precatalyst can enable efficient coupling at lower temperatures and shorter times, dramatically outcompeting protodeboronation.[10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Pinacol Ester
This protocol provides a starting point for using the more stable pinacol ester of this compound to minimize protodeboronation.
Materials:
-
Aryl Halide (1.0 equivalent)
-
This compound pinacol ester (1.3 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%)
-
Potassium phosphate (K₃PO₄, 2.5 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, the boronic acid pinacol ester, K₃PO₄, and the palladium catalyst.
-
Seal the flask, then evacuate and backfill with inert gas three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Preparation of N-methyliminodiacetic acid (MIDA) boronate
For particularly challenging couplings where protodeboronation remains a significant issue, preparing the highly stable MIDA boronate is recommended.[14]
Materials:
-
This compound (1.0 equivalent)
-
N-methyliminodiacetic acid (1.05 equivalents)
-
Toluene
-
DMSO
Procedure:
-
In a round-bottom flask, dissolve the boronic acid and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.[13]
-
Fit the flask with a Dean-Stark apparatus to azeotropically remove water.
-
Heat the mixture to reflux until no more water is collected.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the toluene.
-
The resulting MIDA boronate can often be precipitated or triturated with a suitable solvent, collected by filtration, and dried for use in subsequent cross-coupling reactions without further purification.
Visualizations
The following diagrams illustrate key concepts and workflows related to managing protodeboronation.
Caption: General mechanism for base-catalyzed protodeboronation.
Caption: Troubleshooting workflow for minimizing protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of Suzuki-Miyaura coupling reactions involving 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid. Due to its electron-deficient nature, this boronic acid can present unique challenges, such as a propensity for protodeboronation. Careful optimization of reaction parameters is crucial for achieving high yields and reducing reaction times.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: When encountering poor yields, a systematic assessment of the following key parameters is recommended:
-
Catalyst Activity: Ensure your palladium catalyst and phosphine ligand are active. If you are using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ. Consider using a fresh batch of catalyst or a pre-activated catalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the phosphine ligand and the homocoupling of the boronic acid, as well as catalyst decomposition. It is critical to ensure that your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Base Selection and Quality: The choice and quality of the base are critical. For electron-deficient boronic acids, a moderately strong base like potassium phosphate (K₃PO₄) is often effective. Ensure the base is finely powdered and anhydrous if required by the protocol.
-
Solvent Purity: The presence of water or other impurities in the solvent can negatively impact the reaction. Use anhydrous, degassed solvents appropriate for the chosen catalyst system.
Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction with electron-deficient boronic acids, especially under basic conditions. To mitigate this:
-
Optimize Reaction Temperature and Time: Use the lowest effective temperature and shortest reaction time possible. Highly active catalysts can enable lower temperatures and faster reactions, outcompeting the rate of protodeboronation.[1]
-
Choice of Base: While a base is necessary to activate the boronic acid, stronger bases can accelerate protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or a carefully controlled amount of a stronger base.[1] The use of an aqueous solution of the base can sometimes be beneficial.[1]
-
Use of Boronic Esters: In some cases, converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can reduce the rate of protodeboronation.
Q3: What catalyst systems are recommended for coupling an electron-deficient boronic acid like this compound, especially with less reactive aryl chlorides?
A3: For challenging couplings involving electron-deficient boronic acids and less reactive electrophiles like aryl chlorides, highly active catalyst systems are generally required.
-
Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective. These ligands promote both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination, leading to faster reaction rates.
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are also very effective for coupling challenging substrates.
-
Pre-catalysts: Using well-defined palladium pre-catalysts can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.
Q4: How does the choice of solvent affect the reaction time and yield?
A4: The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can influence the reaction rate.
-
Polar Aprotic Solvents: Solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.
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Aqueous Mixtures: Often, a mixture of an organic solvent with water is beneficial. Water can help to dissolve the base and facilitate the transmetalation step. A common combination is a 4:1 or 2:1 ratio of an organic solvent to water.
-
Degassing: Regardless of the solvent system, it is imperative to degas the solvent thoroughly to remove dissolved oxygen.
Quantitative Data Summary
While specific kinetic data for this compound is not extensively published, the following tables provide a summary of typical reaction conditions and outcomes for the structurally similar and electronically comparable 2,5-difluorophenylboronic acid. This data serves as a valuable starting point for reaction optimization.
Table 1: Comparative Yields for Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid with Various Aryl Halides
| Aryl Halide | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | ~80-90 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2) | 1,4-Dioxane | 80 | 4 | ~85-95 |
Note: The data in this table is compiled from various sources for a structurally similar compound and should be used as a guideline.[2] Optimization for each specific substrate is recommended. RT (Room Temperature) is typically 20-25 °C.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is a general starting point for the coupling of this compound with an aryl bromide.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03-0.05 mmol, 3-5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[2][3]
Protocol 2: Optimized Procedure for Challenging Couplings (e.g., with Aryl Chlorides)
This protocol employs a more active catalyst system suitable for less reactive aryl chlorides.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), a palladium source (e.g., Pd(OAc)₂, 2 mol%), and a bulky phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried reaction vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF/H₂O 2:1, 3 mL) via syringe.
-
Reaction: Seal the vial and stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40 °C). Monitor the reaction progress closely. Due to the high catalyst activity, reactions can be complete in as little as 30 minutes.[2]
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting poor reaction outcomes.
References
Technical Support Center: 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid
Welcome to the technical support center for 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile building block in organic synthesis, primarily used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds. It is also a potential substrate for other reactions like the Chan-Lam coupling for carbon-heteroatom bond formation. The presence of the fluorine atom and the methoxycarbonyl group makes it a valuable reagent for introducing these functionalities into complex molecules, which is of particular interest in the synthesis of pharmaceuticals and advanced materials.
Q2: What is the most common challenge encountered when using this boronic acid?
A2: The most significant challenge is the propensity for protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This is a common issue for ortho-fluorinated arylboronic acids, especially under the basic conditions typically required for cross-coupling reactions.
Q3: How can I minimize protodeboronation?
A3: To minimize protodeboronation, consider the following strategies:
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Use milder bases: Strong bases can accelerate protodeboronation. Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).
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Optimize reaction temperature: While heating is often necessary, excessive temperatures can promote the degradation of the boronic acid. It is advisable to run the reaction at the lowest effective temperature.
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Use highly active catalysts: Employing a highly active palladium catalyst can increase the rate of the desired coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.
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Limit water content: While some water is often necessary for Suzuki couplings, excessive amounts can facilitate protodeboronation. Using anhydrous solvents or minimizing the amount of water can be beneficial.
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Consider boronic esters: If protodeboronation is a persistent issue, using a more stable derivative, such as the pinacol ester of the boronic acid, may be a viable alternative.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure its stability and reactivity, this compound should be stored in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Degraded Boronic Acid | Use a fresh batch of this compound or a sample that has been stored under the recommended conditions. |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(0) source, ensure it has not been oxidized. Consider using a pre-catalyst that is more air-stable. |
| Inappropriate Base | The choice of base is critical. If using a strong base, switch to a milder one such as K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| Sub-optimal Solvent | The reaction may require a specific solvent system. Common solvents for Suzuki coupling include toluene, dioxane, and DMF, often with a small amount of water. |
| Incorrect Temperature | If the reaction is run at too low a temperature, the reaction rate may be too slow. Conversely, high temperatures can lead to degradation. Optimize the temperature for your specific substrates. |
Data Presentation
The following tables provide comparative data for Suzuki-Miyaura coupling reactions with electronically deficient boronic acids, which can serve as a guide for experiments using this compound.
Table 1: Comparison of Palladium Catalysts and Ligands for Suzuki Coupling with Electron-Deficient Boronic Acids
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type catalysts. | 2-5 |
Table 2: Impact of Different Bases on Suzuki Coupling Yield with a Model Electron-Deficient Boronic Acid
| Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |
| Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 |
| K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 85 |
| Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 75 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline for the palladium-catalyzed Suzuki coupling of this compound with an aryl bromide.
Materials:
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This compound (1.2 equiv.)
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Aryl bromide (1.0 equiv.)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0 equiv.)
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Solvent (e.g., Toluene/Ethanol/Water mixture)
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Anhydrous sodium sulfate
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Organic solvent for extraction (e.g., Ethyl acetate)
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Brine solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask.
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Add the degassed solvent system to the flask.
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and water.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography to yield the pure biaryl product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low or no yield in a Suzuki-Miyaura reaction.
Caption: The competing pathways of Suzuki coupling and protodeboronation.
Technical Support Center: Purification of Products from 2-Fluoro-5-(methoxycarbonyl)phenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for products derived from this compound?
A1: The most common and effective purification methods are silica gel column chromatography and recrystallization. The choice between these methods depends on the scale of the reaction and the nature of the impurities. Column chromatography is versatile for separating a wide range of impurities, while recrystallization is ideal for obtaining highly pure crystalline products when a suitable solvent system is found.
Q2: What are the typical impurities I might encounter in my reaction?
A2: Common impurities include unreacted starting materials (the boronic acid and your coupling partner), homocoupled byproducts from the boronic acid, and protodeboronated starting material where the boronic acid group is replaced by a hydrogen. Additionally, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur under basic reaction conditions.[1][2][3]
Q3: My Suzuki-Miyaura reaction with this compound is not going to completion. What are the possible reasons?
A3: Incomplete conversion can be due to several factors:
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Inactive Catalyst: Ensure your palladium catalyst is active. It's often best to use a fresh batch or a pre-catalyst.
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Insufficient Base: The choice and amount of base are critical. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The base's strength and solubility can impact the reaction rate.
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Poor Solvent Choice: The solvent system needs to facilitate the dissolution of all reactants and promote the catalytic cycle. Common solvents include toluene, dioxane, and DMF, often with water as a co-solvent.[4]
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Low Reaction Temperature: Some Suzuki couplings require heating to proceed at a reasonable rate.
Q4: I am observing the hydrolysis of the methyl ester group in my product. How can I minimize this?
A4: Ester hydrolysis is a common side reaction in Suzuki couplings run under basic conditions, especially with aqueous bases. To minimize hydrolysis:
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Use a milder base, such as potassium phosphate (K₃PO₄) or potassium fluoride (KF), instead of strong bases like sodium hydroxide.[1]
-
Consider using anhydrous reaction conditions if compatible with your substrate.
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Reduce the reaction temperature and time, if possible, to limit the exposure of the ester to basic conditions.
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If using an aqueous co-solvent, minimize the amount of water.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your target compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty separating the product from unreacted boronic acid by column chromatography. | The polarity of the product and the boronic acid may be too similar. | * Modify the solvent system for chromatography by using a gradient elution with a solvent mixture that provides better separation (e.g., hexane/ethyl acetate, dichloromethane/methanol).* Consider an aqueous work-up with a mild base (e.g., sodium bicarbonate solution) to extract the acidic boronic acid into the aqueous layer before chromatography. |
| The purified product contains a significant amount of the homocoupled byproduct. | This can be caused by the presence of oxygen in the reaction, which can lead to oxidative homocoupling of the boronic acid.[2] | * Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).* Thoroughly degas all solvents before use.* Use a fresh, high-quality palladium catalyst. |
| The isolated yield is low after purification. | * Incomplete reaction.* Product loss during work-up and purification.* Protodeboronation of the starting material. | * Optimize reaction conditions (catalyst, base, solvent, temperature) to drive the reaction to completion.* During the work-up, ensure complete extraction of the product from the aqueous layer.* When performing column chromatography, carefully select the mobile phase to avoid co-elution with impurities.* For protodeboronation, using a less polar solvent or a milder base might be beneficial. |
| The product oils out during recrystallization. | The chosen solvent system is not suitable for inducing crystallization. | * Try a different solvent or a mixture of solvents. Good solvent systems for biaryl compounds often include ethanol/water, hexane/ethyl acetate, or toluene/hexane.[5] * Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| The NMR of the purified product shows the presence of the carboxylic acid. | Hydrolysis of the methyl ester has occurred. | * If the carboxylic acid is the desired final product, the hydrolysis can be driven to completion using standard saponification conditions (e.g., NaOH or KOH in methanol/water).* If the methyl ester is the desired product, re-esterification can be performed (e.g., using methanol with a catalytic amount of acid). To avoid this in the future, refer to the FAQ on minimizing ester hydrolysis. |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
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This compound (1.2 - 1.5 equivalents)
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Aryl halide (1.0 equivalent)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
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Degassed solvent (e.g., Toluene, Dioxane, or a DMF/water mixture)
Procedure:
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To a dry reaction vessel under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.[4]
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Add the degassed solvent via syringe.
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Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Purification by Silica Gel Column Chromatography
Materials:
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Crude product
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Silica gel (60-120 mesh)
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Eluent (e.g., a mixture of hexane and ethyl acetate)
Procedure:
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Prepare a slurry of silica gel in the initial, less polar eluent.
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Pack a chromatography column with the slurry.
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Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
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Carefully load the dried, adsorbed sample onto the top of the column.
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Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.
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Collect fractions and monitor them by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
Materials:
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Crude product
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Recrystallization solvent(s)
Procedure:
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Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, isopropanol, or a mixture like hexane/ethyl acetate).
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If the solution is colored due to impurities, you may add a small amount of activated charcoal and heat briefly before hot filtration.
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Filter the hot solution to remove any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature to form crystals. Further cooling in an ice bath may improve the yield.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum.
Visualizations
Caption: A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: A flowchart outlining the general workflow for purifying products from Suzuki-Miyaura reactions.
Caption: A decision tree for troubleshooting common impurities encountered in the reaction.
References
effect of temperature on 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] It should also be kept in a dry and cool place to minimize degradation.[2]
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for arylboronic acids, including this compound, are primarily protodeboronation and oxidation. Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, is a significant concern, especially in the presence of moisture and at elevated temperatures. Oxidation can also occur, leading to the formation of phenolic byproducts.
Q3: How does temperature affect the stability of this compound?
Q4: Can I handle this compound on the benchtop?
A4: While short periods of handling on a benchtop for weighing and preparation of solutions may be unavoidable, prolonged exposure to atmospheric moisture and oxygen should be minimized. It is best practice to handle the compound in a controlled environment, such as a glove box or under a stream of inert gas, whenever possible.
Troubleshooting Guides
Issue 1: Inconsistent or low yields in Suzuki-Miyaura coupling reactions.
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Potential Cause 1: Degradation of the boronic acid.
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Troubleshooting Tip: Ensure the this compound used is of high purity and has been stored correctly. Consider performing a purity check (e.g., by NMR or HPLC) before use, especially if the container has been opened multiple times or stored for an extended period. Use freshly opened or recently purchased reagent for critical reactions.
-
-
Potential Cause 2: Protodeboronation during the reaction.
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Troubleshooting Tip: The basic conditions and elevated temperatures of the Suzuki-Miyaura coupling can promote protodeboronation. To mitigate this, use anhydrous solvents and ensure all glassware is thoroughly dried. Minimize the reaction time and use the lowest effective temperature. A screening of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents can also help identify conditions that minimize this side reaction.
-
-
Potential Cause 3: Ineffective catalyst or reaction conditions.
-
Troubleshooting Tip: The choice of palladium catalyst, ligand, base, and solvent system is crucial. For electron-deficient boronic acids, optimization of these parameters may be necessary. Consult literature for recommended conditions for similar substrates.
-
Issue 2: Appearance of unknown impurities in NMR or LC-MS analysis after storage.
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Potential Cause: Degradation of the compound.
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Troubleshooting Tip: The primary impurity is likely the protodeboronated product, methyl 3-fluorobenzoate. Other impurities could arise from oxidative degradation. Compare the spectra with a reference standard of the suspected impurity if available. To prevent further degradation, ensure the compound is stored under the recommended conditions (2-8°C, inert atmosphere).
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Experimental Protocols
Protocol for Assessing Thermal Stability of this compound
This protocol outlines a general method for an accelerated stability study.
-
Sample Preparation:
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Weigh 5-10 mg of this compound into several individual, dry glass vials.
-
Create three sets of samples.
-
Seal each vial tightly under an inert atmosphere (e.g., argon).
-
-
Storage Conditions:
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Store the first set of samples at the recommended temperature of 4°C (control).
-
Store the second set at 25°C (room temperature).
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Store the third set at 40°C (accelerated condition).
-
-
Time Points:
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Analyze one vial from each temperature set at the following time points: 0, 1 week, 2 weeks, 4 weeks, and 8 weeks.
-
-
Analytical Method:
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At each time point, dissolve the contents of the vial in a suitable deuterated solvent (e.g., DMSO-d₆).
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Acquire a quantitative ¹H NMR spectrum. Use an internal standard for accurate quantification.
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Alternatively, dissolve the sample in a suitable solvent (e.g., acetonitrile/water) and analyze by HPLC with a UV detector.
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Monitor for the appearance of the protodeboronated product (methyl 3-fluorobenzoate) and any other degradation products.
-
-
Data Analysis:
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Calculate the percentage of the parent compound remaining at each time point for each temperature.
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Plot the percentage of the parent compound versus time for each temperature to observe the degradation trend.
-
Data Presentation
Table 1: Hypothetical Stability Data for this compound
| Storage Temperature (°C) | Time (Weeks) | Purity (%) | Appearance of Protodeboronated Product (%) |
| 4 | 0 | 99.5 | < 0.1 |
| 8 | 99.2 | 0.3 | |
| 25 | 0 | 99.5 | < 0.1 |
| 8 | 95.0 | 4.5 | |
| 40 | 0 | 99.5 | < 0.1 |
| 8 | 85.3 | 14.1 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Key factors influencing the stability of the boronic acid.
Caption: A workflow for troubleshooting Suzuki-Miyaura coupling reactions.
References
Technical Support Center: Suzuki-Miyaura Coupling of 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize the formation of homo-coupling byproducts during Suzuki-Miyaura reactions involving 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of Suzuki-Miyaura reactions?
A1: Homo-coupling is a common side reaction where two molecules of the boronic acid couple with each other to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of dimethyl 2,2'-difluoro-[1,1'-biphenyl]-4,4'-dicarboxylate. This side reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarity of the byproduct to the target molecule.[1]
Q2: Why is this compound particularly susceptible to homo-coupling?
A2: this compound is an electron-poor boronic acid due to the presence of two electron-withdrawing groups (fluoro and methoxycarbonyl). Electron-poor arylboronic acids are often less nucleophilic, which can slow down the desired transmetalation step in the catalytic cycle.[2] This can make them more prone to side reactions like homo-coupling and protodeboronation.[2][3]
Q3: What are the primary drivers of boronic acid homo-coupling?
A3: The two main causes of boronic acid homo-coupling are the presence of dissolved oxygen in the reaction mixture and the use of Palladium(II) precatalysts.[1][4] Oxygen can promote the oxidative coupling of the boronic acid.[5][6] Pd(II) species, either from the precatalyst or formed via oxidative processes, can stoichiometrically react with the boronic acid to produce the homo-coupled dimer and Pd(0).[4][6]
Q4: Can the stability of the boronic acid be improved to prevent side reactions?
A4: Yes. One common strategy is to convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[4][7] These derivatives are generally more stable to storage and reaction conditions, reducing decomposition pathways like protodeboronation.[7] For instance, diethanolamine can be used to form air- and water-stable complexes with boronic acids, which can be used directly in Suzuki coupling reactions.[8]
Troubleshooting Guide
Issue 1: Significant formation of the homo-coupled byproduct is observed by LC-MS or NMR.
| Probable Cause | Recommended Solution |
| Presence of dissolved oxygen. | 1a. Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Nitrogen or Argon) for an extended period (e.g., 30 minutes).[1][6] 1b. For more complete oxygen removal, perform three to five freeze-pump-thaw cycles.[1] 1c. Ensure the entire reaction is conducted under a strict inert atmosphere. |
| High concentration of Pd(II) species. | 2a. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), consider adding a mild reducing agent, such as potassium formate, to the reaction mixture to reduce Pd(II) to the active Pd(0) state.[6][9] 2b. Alternatively, switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). |
| Suboptimal reaction setup. | 3a. Pre-heat the mixture of the palladium catalyst, base, ligand, and solvent for about 10-15 minutes at 60-80 °C before adding the this compound.[5] This can help ensure the catalyst is in the active Pd(0) state. |
| Inappropriate ligand choice. | 4a. Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can accelerate the rates of both oxidative addition and reductive elimination, favoring the desired cross-coupling pathway over homo-coupling.[1] |
Issue 2: Low yield of the desired cross-coupled product, with unreacted starting materials.
| Probable Cause | Recommended Solution |
| Decomposition of the boronic acid (Protodeboronation). | 1a. Ensure the base is not excessively strong or the reaction temperature too high for prolonged periods. 1b. Convert the boronic acid to a more stable boronic ester (e.g., pinacol or neopentyl glycol ester) prior to the coupling reaction. These are generally less prone to protodeboronation.[4][7] |
| Inefficient catalyst turnover. | 2a. Screen different palladium catalysts and ligands. Buchwald-type ligands are often effective for challenging substrates.[10] 2b. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition.[1] |
| Poor solubility of reagents. | 3a. Select a solvent system that ensures all components are well-dissolved at the reaction temperature. Common solvents for Suzuki couplings include dioxane, THF, DMF, and toluene, often with an aqueous phase for the base.[11] |
Experimental Protocols
Protocol 1: Minimizing Homo-Coupling via Rigorous Degassing and Pd(0) Catalysis
This protocol is designed for a standard Suzuki-Miyaura coupling involving this compound and an aryl halide (Ar-X).
Reagents & Equipment:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equiv), finely ground
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or microwave vial, magnetic stir bar, inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask containing a stir bar, add the aryl halide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum and purge with Argon or Nitrogen for 15-20 minutes.
-
Solvent Addition: Add the previously degassed solvent mixture via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 20-30 minutes while stirring.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Suppression of Homo-Coupling using a Mild Reducing Agent
This protocol is particularly useful when using a Pd(II) precatalyst.
Reagents & Equipment:
-
As in Protocol 1, but substituting Pd₂(dba)₃/SPhos with Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand.
-
Potassium formate (HCOOK) (0.1-0.2 equiv)
Procedure:
-
Setup: To a dry Schlenk flask, add the aryl halide, this compound, base (e.g., K₂CO₃), Pd(OAc)₂, the phosphine ligand, and potassium formate.
-
Inert Atmosphere & Degassing: Follow steps 2-4 from Protocol 1. A subsurface sparge with nitrogen is highly effective.[6]
-
Reaction, Monitoring, Workup, & Purification: Follow steps 5-8 from Protocol 1. The addition of potassium formate helps to minimize the concentration of free Pd(II) without significantly interfering with the catalytic cycle.[6]
Visual Guides
Caption: Competing pathways of Suzuki-Miyaura coupling and homo-coupling.
Caption: Troubleshooting workflow for minimizing homo-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates with 2-Fluoro-5-(methoxycarbonyl)phenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in cross-coupling reactions using 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?
A1: When encountering low yields, begin by systematically evaluating the foundational components of your reaction:
-
Reagent Quality: Ensure the purity and stability of your this compound, aryl halide, palladium catalyst, ligand, and base. Boronic acids, especially those with electron-withdrawing groups, can degrade over time.
-
Inert Atmosphere: Confirm that your reaction setup was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the palladium catalyst.
-
Solvent Purity: Use anhydrous and degassed solvents. The presence of water and oxygen can lead to unwanted side reactions and catalyst decomposition.
-
Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) is often beneficial.
Q2: I suspect my this compound has degraded. How can I assess its quality and what are the proper storage conditions?
A2: this compound can be susceptible to degradation, primarily through protodeboronation.
-
Quality Assessment: The most reliable method to check for degradation is through Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of a signal corresponding to methyl 3-fluorobenzoate would indicate protodeboronation has occurred. A broadened or depressed melting point compared to the literature value can also suggest the presence of impurities.
-
Storage: To ensure long-term stability, store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) and at a low temperature (refrigerated at 2-8°C).
Q3: What are the primary side reactions that can lead to low conversion rates with this boronic acid?
A3: The primary side reactions to consider are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This is a common issue with electron-deficient boronic acids and is often promoted by high temperatures and strong bases.[1]
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur, consuming your starting materials. This can be exacerbated by the presence of oxygen.
-
Hydrolysis of the Ester: The methoxycarbonyl group may be susceptible to hydrolysis under certain basic conditions, especially if aqueous bases are used at elevated temperatures.
Q4: Can the choice of palladium catalyst and ligand significantly impact the yield when using this electron-deficient boronic acid?
A4: Absolutely. The selection of the catalyst system is critical. For electron-deficient boronic acids, highly active palladium catalysts that promote rapid oxidative addition and facilitate transmetalation are essential. Consider using modern, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. These systems are often more effective than traditional catalysts like Pd(PPh₃)₄ for challenging substrates.
Troubleshooting Guides
Issue 1: Low or No Product Formation
This guide provides a step-by-step approach to diagnosing and resolving low or no product formation in your Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion rates.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inactive Catalyst | The active Pd(0) species may not have formed or has decomposed. Use a fresh batch of catalyst and ligand. Consider using a pre-catalyst that readily forms the active species. Ensure the reaction is thoroughly degassed. |
| Poor Reagent Quality | The boronic acid may have undergone protodeboronation, or the aryl halide may contain impurities. Verify the purity of all reagents by analytical methods such as NMR. |
| Suboptimal Reaction Conditions | The chosen temperature, base, or solvent may not be suitable for this specific transformation. A systematic optimization of these parameters is recommended. |
| Presence of Oxygen | Oxygen can lead to catalyst deactivation and promote homocoupling of the boronic acid. Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas. |
Issue 2: Significant Protodeboronation
The electron-withdrawing nature of the fluoro and methoxycarbonyl groups makes this compound susceptible to protodeboronation.
Mechanism of Protodeboronation
Caption: Base-catalyzed protodeboronation of an aryl boronic acid.
Mitigation Strategies
| Strategy | Detailed Approach |
| Optimize Reaction Conditions | Lower the Temperature: If the catalyst system is sufficiently active, reducing the reaction temperature can decrease the rate of protodeboronation. Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Anhydrous Conditions: While some water can be beneficial, excess water can act as a proton source. Using anhydrous solvents can be advantageous. |
| Modify the Boron Reagent | Convert to a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester, is a highly effective strategy. These are generally more resistant to protodeboronation. |
| Employ a Highly Active Catalyst System | A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction. Consider palladium pre-catalysts with bulky, electron-rich phosphine ligands. |
Data Presentation: Illustrative Performance in Suzuki-Miyaura Coupling
While specific data for this compound is not extensively published, the following tables provide an illustrative comparison of reaction conditions based on data for analogous electron-deficient fluorinated phenylboronic acids. These should serve as a starting point for optimization.
Table 1: Comparison of Catalytic Systems
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) | Expected Performance |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | 1-2 | High |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | 1-2 | High |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available and well-understood. | 2-5 | Moderate to Low |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | 2-3 | Moderate |
Table 2: Comparison of Bases and Solvents
| Base | Solvent System | Key Characteristics | Expected Performance |
| K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | Effective for many Suzuki couplings, promotes high reaction rates. | High |
| K₂CO₃ | Dioxane/H₂O or DMF/H₂O | Common and effective base, moderate strength. | Moderate to High |
| Cs₂CO₃ | THF or Dioxane | Strong base that can accelerate slow reactions. | High |
| Et₃N | Acetonitrile or THF | Organic base, useful in anhydrous conditions but may be too weak. | Low |
Experimental Protocols
The following are detailed protocols that can serve as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization for specific substrates is recommended.
Protocol 1: General Procedure with a Buchwald-type Ligand
This protocol is recommended for challenging couplings and to minimize protodeboronation.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl halide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conversion to Pinacol Ester for Enhanced Stability
If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is a robust solution.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous toluene or other suitable azeotroping solvent
-
Dean-Stark apparatus or molecular sieves
Procedure for Esterification:
-
To a round-bottom flask, add this compound and pinacol.
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water in a Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.
Signaling Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro-5-(methoxycarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid's performance in Suzuki-Miyaura cross-coupling reactions against other boronic acids, supported by experimental data and detailed protocols.
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds with high functional group tolerance. The choice of the boronic acid is critical to the success of this reaction. This guide provides a comparative analysis of this compound, a substrate featuring both steric and electronic complexities, against a range of other substituted phenylboronic acids.
Factors Influencing the Reactivity of this compound
The reactivity of this compound in Suzuki-Miyaura couplings is primarily governed by the interplay of electronic and steric effects from its two key substituents: an ortho-fluoro group and a meta-methoxycarbonyl group.
-
Electronic Effects : Both the fluoro and methoxycarbonyl groups are electron-withdrawing. Electron-withdrawing groups increase the Lewis acidity of the boronic acid.[1][2] While this can facilitate the formation of the boronate anion required for transmetalation, strong electron-withdrawing character on the aromatic ring can slow the overall rate of transmetalation to the palladium center.[3] The ortho-fluoro group exerts a strong inductive withdrawing effect, while the meta-methoxycarbonyl group also deactivates the ring through induction.
-
Steric Effects : The presence of a substituent at the ortho position, such as the fluorine atom, can sterically hinder the approach of the boronic acid to the palladium complex. This steric hindrance can decrease the reaction rate compared to its meta- or para-substituted counterparts.[4]
-
Protodeboronation : Arylboronic acids with electron-withdrawing groups are often more susceptible to protodeboronation, a key side reaction where the C-B bond is cleaved, especially under basic conditions.[5][6] This decomposition pathway competes with the desired cross-coupling, potentially lowering the yield.[7] The use of highly active catalysts that promote rapid coupling can help to minimize this side reaction.[7]
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes experimental data from various Suzuki-Miyaura coupling reactions, providing a benchmark for comparing the performance of different substituted phenylboronic acids. While specific, directly comparable yield data for this compound is not extensively published across a wide range of conditions, the data for analogs with similar electronic and steric features offer valuable insights.
| Boronic Acid | Substituent Effects | Coupling Partner | Catalyst System | Base / Solvent | Temp. / Time | Yield (%) | Reference(s) |
| Phenylboronic Acid | Baseline (Neutral) | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene, H₂O | 100°C / 2-24h | >95 | [8] |
| 4-Methoxyphenylboronic Acid | Electron-Donating (para) | 3-Chloroindazole | Pd₂ (dba)₃ / XPhos | K₃PO₄ / Dioxane, H₂O | 100°C / 15h | 93 | [9] |
| 2-Fluorophenylboronic Acid | Electron-Withdrawing (ortho) | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₂CO₃ / DMF, H₂O | 80°C / 12h | 85 | [4] |
| 3-(Methoxycarbonyl)phenylboronic Acid | Electron-Withdrawing (meta) | 4-Iodotoluene | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, EtOH, H₂O | Reflux / 12h | 92 | [4] |
| 4-Nitrophenylboronic Acid | Strong Electron-Withdrawing (para) | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DME, H₂O | 80°C / 4h | 88 | [4] |
| 2,5-Difluorophenylboronic Acid | EWG (ortho, meta), Steric | 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂ / RuPhos | K₃PO₄ / THF, Toluene, H₂O | 95°C / 16-24h | 91 | [7] |
Analysis :
-
Electron-donating groups (e.g., 4-methoxy) generally lead to high yields, as they can accelerate the transmetalation step.[3]
-
Electron-withdrawing groups can also result in high yields, but the reaction may require more optimized conditions (catalyst, base, solvent) to overcome a potentially slower transmetalation rate.[3][5]
-
The high yield obtained with 2-Fluorophenylboronic acid demonstrates that while ortho substitution presents a steric challenge, efficient coupling is readily achievable.
-
Based on these trends, This compound , with its two electron-withdrawing groups and an ortho substituent, is expected to be a challenging but viable coupling partner. Achieving high yields will likely necessitate the use of a highly active catalyst/ligand system (e.g., those based on biarylphosphines like SPhos or XPhos) and carefully optimized conditions to favor the Suzuki coupling over protodeboronation.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a standardized starting point for the coupling of an aryl halide with a substituted phenylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve maximum yield, particularly with electronically demanding substrates like this compound.[3][8]
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Boronic Acid (e.g., this compound) (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, PPh₃) (1-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene, 1,4-Dioxane, DMF, with or without water)
Procedure:
-
Reaction Setup : To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[8]
-
Inert Atmosphere : Seal the vessel with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition : Add the degassed solvent(s) (e.g., 5 mL Toluene and 0.5 mL water) via syringe.[8]
-
Reaction : Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110°C) and stir vigorously.
-
Monitoring : Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting aryl halide is consumed (typically 2-24 hours).
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (e.g., 10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification : Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.[8][10]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for setting up a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
comparative study of substituted phenylboronic acids in Suzuki coupling
A Comparative Guide to Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds, particularly for creating biaryl compounds, conjugated dienes, and styrenes.[1] Discovered in 1979, this palladium-catalyzed reaction couples an organoboron compound (like a phenylboronic acid) with an organic halide or triflate in the presence of a base.[2] Its widespread adoption in pharmaceuticals, process chemistry, and materials science is due to the mild reaction conditions, broad functional group tolerance, commercial availability of reagents, and the low toxicity of the boron byproducts.[2][3]
The choice of the substituted phenylboronic acid is critical as the nature and position of the substituent significantly influence reaction efficiency, yield, and scope. This guide provides a comparative analysis of differently substituted phenylboronic acids, supported by experimental data, to aid researchers in selecting optimal reagents and conditions for their synthetic targets.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Influence of Phenylboronic Acid Substituents
The electronic and steric properties of substituents on the phenylboronic acid have a profound impact on the reaction's success.
-
Electronic Effects : The effect of electronics can be complex. Electron-withdrawing groups (EWGs) on the phenylboronic acid can accelerate the rate-determining transmetalation step. However, they also increase the acidity of the boronic acid, making it more susceptible to a key side reaction: protodeboronation, where the C-B bond is cleaved by a proton source.[3] Conversely, while electron-donating groups (EDGs) can disfavor protodeboronation, they may slow down the transmetalation step. Despite this, many modern catalyst systems show high tolerance for both EWGs and EDGs.[5][6] For instance, a study noted lower conversion when an electron-withdrawing group was present on the phenyl boronic acid, highlighting the need for careful optimization.[7]
-
Steric Effects : Steric hindrance, particularly from ortho-substituents, can significantly impede the reaction. Large groups near the boronic acid moiety can slow or prevent the transmetalation step.[3] For example, the coupling of mesitylboronic acid (with two ortho-methyl groups) often results in low yields under standard conditions.[3] Overcoming this challenge typically requires more reactive catalyst systems, specialized bulky ligands, and higher temperatures.[3][8] Additionally, ortho substituents are known to increase the rate of hydrolytic deboronation.[3]
Comparative Performance Data
The following table summarizes the performance of various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions under different conditions, compiled from the literature. This data serves as a qualitative guide, as direct quantitative comparison is challenging due to variations in reaction conditions across different studies.[9]
| Phenylboronic Acid (Substituent) | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Unsubstituted | Bromobenzene | Bis(pyrazolyl)palladium complex (0.33 mol%) | Cs₂CO₃ | Dioxane | 140 | 4 | 98 |
| Electron-Withdrawing | 1-Nitroperylenediimide | Pd(PPh₃)₄ | K₃PO₄ | THF | Reflux | N/A | 81 |
| Electron-Withdrawing | 1-Nitroperylenediimide | Pd(PPh₃)₄ | K₃PO₄ | THF | Reflux | N/A | 85 |
| Electron-Donating | 1-Nitroperylenediimide | Pd(PPh₃)₄ | K₃PO₄ | THF | Reflux | N/A | 75 |
| Sterically Hindered | Iodobenzene | Pd(PPh₃)₄ | Ba(OH)₂ | DME | 80 | 4 | ~100 |
| Unsubstituted | 5-Iodovanillin | Pd(OAc)₂ (1 mol%) | Amberlite IRA-400(OH) | H₂O / EtOH | 60 | 2 | N/A |
| Various EWG/EDG | Various Aryl Bromides | Pd catalyst in 1 M urea solution | N/A | H₂O | N/A | 4 | ~60 |
Experimental Protocols
A well-defined experimental protocol is crucial for reproducibility and success in Suzuki-Miyaura coupling reactions. Below is a general workflow and a specific literature example.
Caption: A generalized workflow for performing a Suzuki-Miyaura coupling reaction.
General Experimental Protocol
The following is a representative protocol that can be adapted for specific substrates.[9]
-
Vessel Preparation : To a dry round-bottomed flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol).
-
Atmosphere Control : Seal the vessel with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Solvent and Catalyst Addition : Add the degassed solvent (e.g., dioxane, toluene, DMF/water) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol) and any necessary ligand.
-
Reaction Execution : Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (monitored by TLC or GC/MS).
-
Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Example Protocol: Coupling of Phenylboronic Acid and 5-Iodovanillin[2]
This procedure utilizes an aqueous system and an ion-exchange resin as the base.
-
Reagents : In a 25 mL round-bottomed flask, combine 5-iodovanillin (1.0 mmol), phenylboronic acid (1.0 mmol, 122 mg), Amberlite IRA-400(OH) ion-exchange resin (~0.5 g), and Pd(OAc)₂ (2 mg, 0.01 mmol).
-
Solvent : Add 3 mL of water, 1 mL of 95% ethanol, and a stir bar.
-
Reaction : Seal the vessel and place it in a hot water bath at 60°C for 5 minutes. Add additional 95% ethanol dropwise until most of the solute has dissolved. Allow the mixture to react with vigorous stirring for one to two hours.
-
Workup : After cooling, perform a hot gravity filtration. Cool the filtrate in an ice bath and acidify with 10% HCl(aq) until a precipitate forms. Add 20 mL of water and extract the aqueous layer three times with 10 mL of ethyl acetate.
-
Isolation : Combine the organic layers, dry, and concentrate to obtain the crude product for further purification.
Conclusion
The Suzuki-Miyaura coupling is a remarkably versatile C-C bond-forming reaction, and its outcome is highly dependent on the nature of the coupling partners. While the reaction is tolerant of a wide range of functional groups on the phenylboronic acid, both electronic and steric factors must be carefully considered. Electron-withdrawing groups can increase susceptibility to protodeboronation, while significant ortho-substitution can sterically hinder the crucial transmetalation step. Success with challenging substrates often relies on the strategic selection of advanced catalyst systems, including specialized ligands and precatalysts, and the careful optimization of reaction parameters such as base, solvent, and temperature. This guide provides a foundational understanding and practical data to assist researchers in navigating these variables for successful synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. benchchem.com [benchchem.com]
Performance Analysis of 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid in Catalytic Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the boronic acid is a critical parameter that dictates the efficiency, selectivity, and overall success of this transformation. This guide provides a comprehensive comparison of 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid's performance in various catalytic systems. Due to the limited availability of direct comparative studies for this specific reagent, this guide leverages experimental data from structurally analogous fluorinated and substituted phenylboronic acids to provide a robust performance benchmark.
The Impact of Substitution on Reactivity
The electronic and steric properties of substituents on the phenylboronic acid ring play a pivotal role in the outcome of the Suzuki-Miyaura coupling. The subject of this guide, this compound, possesses two key substituents: an ortho-fluoro group and a para-methoxycarbonyl group, both of which are electron-withdrawing.
The ortho-fluoro substituent is known to influence the reaction in several ways. Its electron-withdrawing nature can enhance the rate of transmetalation, a key step in the catalytic cycle.[1][2] However, the presence of an ortho-substituent can also introduce steric hindrance. The para-methoxycarbonyl group, also being electron-withdrawing, is expected to further modulate the electronic properties of the boronic acid.
Performance in Palladium-Catalyzed Suzuki-Miyaura Coupling
While specific yield data for this compound is not extensively published in direct comparative studies, we can infer its reactivity by examining the performance of analogous compounds. The following tables summarize the performance of various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions, providing a baseline for expected performance.
Table 1: Comparison of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 80 | 2 | 92 |
| 2,5-Difluorophenylboronic acid | 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 2,5-Difluorophenylboronic acid | 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ / XPhos | K₃PO₄ | Toluene/H₂O (5:1) | 80 | 1 | 96 |
| 4-(Trifluoromethyl)phenylboronic acid | 4-bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 4 | 78 |
Note: The data presented in this table is compiled from various sources for structurally related compounds and is intended to serve as a general performance benchmark.[3][4][5] Actual yields for this compound may vary depending on the specific substrates and reaction conditions.
Nickel-Catalyzed Cross-Coupling Reactions
Recent advancements have highlighted the utility of nickel catalysts for cross-coupling reactions, particularly with challenging substrates.[6] Electron-poor, fluoro-containing arylboronic acids have been shown to be excellent coupling partners in nickel-catalyzed systems. These systems can sometimes offer advantages in terms of cost and reactivity with certain substrates, such as aryl arenesulfonates.
Table 2: Performance of Fluoro-Containing Arylboronic Acids in Nickel-Catalyzed Cross-Coupling
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Fluorophenylboronic acid | 4-Methoxyphenyl tosylate | Ni(COD)₂ / PCy₃ | K₃PO₄ | THF | RT | 4 | 85 |
| 2,4-Difluorophenylboronic acid | 4-Methoxyphenyl tosylate | Ni(COD)₂ / PCy₃ | K₃PO₄ | THF | RT | 4 | 92 |
| 2,6-Difluorophenylboronic acid | 4-Methoxyphenyl tosylate | Ni(COD)₂ / PCy₃ | K₃PO₄ | THF | RT | 4 | 95 |
Note: This data is for illustrative purposes, showcasing the potential of nickel catalysis for fluoro-containing arylboronic acids.[6] PCy₃ = Tricyclohexylphosphine, COD = 1,5-cyclooctadiene.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving high yields and reproducibility in cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura coupling reactions involving fluorinated arylboronic acids.
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)
-
Degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF/water mixture, 5-10 mL)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.[3]
-
Add the degassed solvent via syringe.[3]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Procedure for Ortho-Fluorinated Phenylboronic Acids
Ortho-fluorinated arylboronic acids can be prone to protodeboronation.[4] This protocol employs milder conditions to mitigate this side reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
2,5-Difluorophenylboronic acid (as an analogue) (1.2 mmol)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous THF (2 mL)
-
Degassed water (1 mL)
Procedure:
-
In a dry reaction flask, combine the aryl halide, 2,5-difluorophenylboronic acid, Pd(OAc)₂, and XPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous THF and degassed water.[4]
-
Stir the reaction mixture vigorously at room temperature (or at 40 °C for less reactive substrates).[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up as described in Protocol 1.
Visualizing the Process: Catalytic Cycle and Workflow
To further aid in understanding the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 2-Fluoro-5-(methoxycarbonyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid is a valuable building block. However, the exploration of alternative reagents is often necessary to optimize reaction outcomes, improve stability, or explore different reactivity profiles. This guide provides an objective comparison of viable alternatives, supported by illustrative experimental data and detailed protocols for their application in Suzuki-Miyaura cross-coupling reactions.
The primary alternatives to this compound can be categorized into three main groups: other substituted phenylboronic acids, boronic acid esters (such as pinacol and MIDA esters), and potassium trifluoroborate salts. Each class of reagent offers distinct advantages in terms of stability, reactivity, and handling.
Performance Comparison of Alternative Reagents
The choice of an alternative reagent is often dictated by the specific requirements of the chemical transformation, including the nature of the coupling partner and the desired reaction conditions. The following table provides an illustrative comparison of the performance of various alternatives in a hypothetical Suzuki-Miyaura cross-coupling reaction with a generic aryl bromide. The yields are representative and based on general principles of reactivity, where boronic acids are often more reactive than their ester or trifluoroborate counterparts, and electronic effects of substituents can influence the reaction efficiency.[1][2][3]
| Reagent Category | Specific Example | Structure | Illustrative Yield (%) | Key Advantages |
| Target Reagent | This compound | B(O)O | 85 | Benchmark for comparison. |
| Isomeric Boronic Acid | 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid | B(O)O | 82 | Allows for investigation of positional isomerism effects on biological activity. |
| Alternative Boronic Acid | 2-Fluoro-5-carboxyphenylboronic acid | B(O)O | 78 | Offers a carboxylic acid handle for further functionalization. |
| Boronic Acid Pinacol Ester | This compound, pinacol ester | B(O)O | 80 | Enhanced stability, easier to handle and purify.[2] |
| Potassium Trifluoroborate Salt | Potassium 2-fluoro-5-(methoxycarbonyl)phenyltrifluoroborate | [F3B]K | 75 | Highly stable, crystalline solids with a long shelf life.[3][4] |
| MIDA Boronate Ester | 2-Fluoro-5-(methoxycarbonyl)phenyl MIDA boronate | B(O)O | 70 (after deprotection) | Exceptionally stable, allowing for sequential and iterative cross-coupling reactions.[5][6] |
Experimental Protocols
A general procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for the various alternative reagents with minor modifications to the reaction conditions, such as the choice of base and solvent.[7][8]
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the boronic acid or its alternative (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or a DMF/water mixture, 5-10 mL).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Suzuki-Miyaura Coupling and Reagent Relationships
To further clarify the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the relationship between the different classes of organoboron reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Collection - Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed SuzukiâMiyaura Cross-Coupling with Aryl Mesylates and Sulfamates - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of 2-Fluorophenylboronic Acid and Phenylboronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the choice of reagents in cross-coupling reactions is paramount to achieving optimal yields and desired molecular properties. This guide provides an objective comparison of the performance of 2-fluorophenylboronic acid versus its non-fluorinated counterpart, phenylboronic acid, in the widely utilized Suzuki-Miyaura cross-coupling reaction. The inclusion of experimental data, detailed protocols, and a visualization of the catalytic cycle aims to support informed decision-making in synthetic chemistry.
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent in pharmaceuticals and functional materials. The electronic and steric nature of the boronic acid employed can significantly influence the reaction's efficiency. The introduction of a fluorine atom at the ortho-position of phenylboronic acid can alter its reactivity profile compared to the unsubstituted analog.
Performance in Suzuki-Miyaura Coupling: A Yield Comparison
The electron-withdrawing nature of the fluorine atom in 2-fluorophenylboronic acid can influence the electronic environment of the boron atom, potentially impacting the transmetalation step of the catalytic cycle.[2] However, the steric bulk introduced by the ortho-fluorine substituent can hinder the approach of the boronic acid to the palladium center, which may lead to a decrease in the reaction rate and overall yield compared to the sterically unencumbered phenylboronic acid.[1]
The following table summarizes the yields obtained for phenylboronic acid and 2,5-difluorophenylboronic acid in the Suzuki-Miyaura coupling with 4-bromoanisole. This data is presented to provide a general performance benchmark, with the caveat that the reaction conditions were not identical across the studies from which the data was compiled.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| 2,5-Difluorophenylboronic Acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 18 | 92 |
Note: This table presents data from different sources and should be used for indicative purposes only, as the reaction conditions are not identical.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling of Phenylboronic Acid
This protocol is a general method adapted for the coupling of aryl bromides with phenylboronic acid.[3]
Materials:
-
Aryl bromide (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol)
-
Triphenylphosphine (PPh₃)
-
Ion-exchange resin (e.g., Amberlite IRA-400(OH)) (~0.5 g)
-
Ethanol (95%)
-
Water
-
Ethyl acetate
-
10% Hydrochloric acid (aq)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a 25 mL round-bottomed flask, combine the aryl bromide (1.0 mmol), phenylboronic acid (1.0 mmol, 122 mg), and ion-exchange resin (~0.5 g).
-
Add water (3 mL) and 95% ethanol (1 mL) to the flask, followed by a stir bar.
-
Add palladium(II) acetate (2 mg, 0.01 mmol). The mixture should turn brown.
-
Seal the flask with a septum and place it in a preheated water bath at 60°C for 5 minutes.
-
Add additional 95% ethanol dropwise until most of the solute has dissolved.
-
Allow the mixture to react with vigorous stirring for one to two hours.
-
After the reaction, heat the mixture to about 50°C and perform a hot gravity filtration.
-
Cool the filtrate in an ice bath and add cold 10% HCl (aq) dropwise until a precipitate forms and the solution is acidic.
-
Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over MgSO₄, and remove the solvent by rotary evaporation to obtain the crude product.
General Procedure for Suzuki-Miyaura Coupling of a Fluorinated Phenylboronic Acid
This protocol is adapted for the coupling of aryl halides with fluorinated phenylboronic acids, such as 2,5-difluorophenylboronic acid, and is designed to minimize protodeboronation.[4]
Materials:
-
Aryl halide (e.g., 4-Chloroanisole) (1.0 equiv)
-
2,5-Difluorophenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol), 2,5-difluorophenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol) in THF.
-
Evacuate and backfill the reaction vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the catalyst solution to the reaction vial, followed by a degassed mixture of THF and water (e.g., 2:1 ratio).
-
Stir the reaction mixture at room temperature for 30 minutes, or until completion as monitored by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[5][6]
This diagram illustrates the transformation of the palladium catalyst through its different oxidation states as it facilitates the coupling of an organic halide (R-X) and an organoboronic acid (Ar'B(OH)₂). The cycle begins with the oxidative addition of the organic halide to the active Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. Finally, reductive elimination occurs, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[5][6]
References
The Stability Showdown: A Researcher's Guide to Boronic Acids in Suzuki Coupling
For researchers, scientists, and drug development professionals, the selection of the appropriate boronic acid derivative is a critical decision that can significantly impact the efficiency, reproducibility, and overall success of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the stability of various boronic acids and their ester counterparts under typical Suzuki coupling conditions, supported by experimental data and detailed methodologies.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. At the heart of this transformation lies the organoboron reagent, typically a boronic acid or its derivative. While boronic acids are lauded for their high reactivity, their inherent instability can often lead to challenges in handling, storage, and reaction reproducibility.[1][2] This guide delves into the stability-reactivity trade-off, offering insights to aid in the rational selection of boronic acid reagents.
The Reactivity-Stability Trade-Off: Boronic Acids vs. Boronate Esters
A central theme in the use of organoboron reagents is the balance between reactivity and stability. Boronic acids are generally more reactive and often lead to faster reaction times in Suzuki-Miyaura couplings.[1][3] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1]
However, this reactivity comes at the cost of reduced stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition through pathways like protodeboronation and oxidation.[1][4][5] Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a well-documented side reaction that can diminish yields.[4]
Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[1][5] They are often crystalline solids that are easier to handle, purify via chromatography, and can be stored for extended periods.[1] This stability makes them advantageous for complex, multi-step syntheses where the integrity of the building blocks is paramount.[6] While more stable, boronate esters generally exhibit slower reaction rates compared to their corresponding boronic acids.[3][7]
Quantitative Stability and Performance Comparison
The choice between a boronic acid and its ester derivative can have a tangible impact on reaction outcomes. The following table summarizes quantitative data from various studies, comparing the performance of different boronic acid species under Suzuki coupling conditions.
| Boron Reagent Type | Substrate Example | Coupling Partner | Catalyst System | Solvent | Base | Yield (%) | Reaction Time | Reference |
| Aryl Boronic Acid | 4-Fluorophenylboronic acid | Aryl Halide | Pd(OAc)₂ / SPhos | Toluene/H₂O | K₃PO₄ | Lower than Epin ester | Not specified | [8] |
| Aryl Pinacol Boronate | 4-Fluorophenylboronic acid pinacol ester | Aryl Halide | Pd(OAc)₂ / SPhos | Toluene/H₂O | K₃PO₄ | Lower than Epin ester | Not specified | [8] |
| Aryl Boronic Ester (Epin) | 4-Fluorophenylboronic acid 1,1,2,2-tetraethylethylene glycol ester | Aryl Halide | Pd(OAc)₂ / SPhos | Toluene/H₂O | K₃PO₄ | Highest Yield | Not specified | [8] |
| Heterocyclic DABO Boronate | Benzofuran DABO boronate | Aryl Halide | Pd(OAc)₂ / PPh₃ | Not specified | Not specified | 89 | Not specified | [7] |
Note: "Epin" refers to 1,1,2,2-tetraethylethylene glycol esters. DABO boronates are diethanolamine-complexed heterocyclic boronic acids. The table highlights that specific boronic esters can lead to higher yields compared to both the parent boronic acid and the more common pinacol ester.[8]
Key Decomposition Pathways
Understanding the mechanisms of boronic acid degradation is crucial for mitigating instability. The two primary decomposition pathways are:
-
Protodeboronation: This process involves the cleavage of the C-B bond and its replacement by a C-H bond. It can be catalyzed by acid or base and is a significant side reaction in Suzuki couplings.[4][5] The propensity for protodeboronation is highly dependent on the organic substituent and the reaction conditions.[4]
-
Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of boric acid and other byproducts.[5] This can be exacerbated by exposure to air and certain oxidizing agents.[9]
Strategies to overcome these stability issues include the use of more stable boronate esters like MIDA (N-methyliminodiacetic acid) boronates and organotrifluoroborates, which act as "slow release" sources of the boronic acid under the reaction conditions.[4] Diethanolamine complexes of heterocyclic boronic acids (DABO boronates) have also been shown to be air-stable alternatives that can be used directly in Suzuki reactions.[7]
Experimental Protocols
Reproducible experimental design is essential for accurately comparing the stability and reactivity of different boronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for performing a Suzuki-Miyaura reaction and can be adapted to compare different boronic acid derivatives.[6]
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid or boronate ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0 mmol)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, boronic acid or boronate ester, palladium catalyst, and base.
-
Add the degassed solvent.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Protocol for Assessing Boronic Acid Stability by HPLC
This method allows for the quantitative monitoring of boronic acid degradation under specific conditions.[9]
Instrumentation:
-
HPLC system with a UV or Refractive Index (RI) detector.
-
Reverse-phase C18 column.
Procedure:
-
Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile).
-
Subject aliquots of the solution to stress conditions relevant to Suzuki coupling (e.g., elevated temperature, presence of base).
-
At specific time intervals, inject samples onto the HPLC system.
-
The mobile phase can be a mixture of acetonitrile and water. The pH can be adjusted to investigate its effect on stability.
-
Monitor the peak area of the boronic acid and any new peaks corresponding to degradation products.
-
Calculate the percentage of the remaining boronic acid at each time point to determine its stability profile.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for comparing the stability of different boronic acid derivatives in a Suzuki coupling reaction.
Caption: Workflow for comparing boronic acid stability.
Conclusion
The choice between a boronic acid and its more stable ester derivatives is a nuanced decision that depends on the specific requirements of the synthetic target and the reaction conditions. For rapid, straightforward couplings where the boronic acid can be used promptly, its higher reactivity may be advantageous. However, for complex, multi-step syntheses, high-throughput screening, or when working with particularly labile substrates, the enhanced stability and handling properties of boronate esters, such as pinacol or specialized esters like Epin and DABO boronates, often prove to be the more prudent choice, leading to higher reproducibility and overall yields. A thorough understanding of the stability profiles of different boronic acid species empowers researchers to make informed decisions, ultimately accelerating the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Validation and Comparative Analysis of 2-Fluoro-5-(methoxycarbonyl)phenylboronic Acid in Target Synthesis
A Guide for Researchers and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern medicinal chemistry, enabling the synthesis of complex biaryl structures that form the core of many therapeutic agents.[1][2] The choice of boronic acid is critical to the success of these syntheses. This guide provides a comprehensive validation of 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid (CAS: 850568-04-6), an important building block, by comparing its performance with alternative reagents and providing detailed experimental protocols.
Performance Profile and Key Considerations
This compound is a substituted arylboronic acid featuring both a fluorine atom and a methoxycarbonyl group. These substituents impart specific electronic properties that influence its reactivity in palladium-catalyzed cross-coupling reactions.
-
Electronic Effects : The electron-withdrawing nature of the fluoro and methoxycarbonyl groups can impact the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3]
-
Ortho-Fluoro Group Challenge : A significant challenge associated with ortho-fluorinated aryl boronic acids is their tendency to undergo protodeboronation, a side reaction where the boronic acid moiety is replaced by a hydrogen atom.[4] This decomposition pathway is often accelerated under the basic conditions required for the coupling reaction. To achieve high yields, reaction conditions must be optimized to ensure the rate of cross-coupling is significantly faster than the rate of protodeboronation.[4]
Comparative Performance Analysis
The efficiency of a Suzuki-Miyaura coupling is highly dependent on the electronic and steric properties of the boronic acid. The following table summarizes typical yields for different classes of phenylboronic acids to provide a baseline for comparison. While extensive data specifically for this compound is not widely published, the performance of analogous compounds with electron-withdrawing groups offers valuable insight.[3]
| Boronic Acid Class | Substituent Example | Typical Yield Range | Key Considerations |
| Electron-Neutral | Phenylboronic acid | 85-98% | Generally high reactivity and stability. |
| Electron-Donating | 4-Methoxyphenylboronic acid | 90-99% | Often highly reactive and efficient coupling partners. |
| Electron-Withdrawing | 4-Trifluoromethylphenylboronic acid | 70-90% | Slower reaction rates may be observed; optimization often required. |
| Ortho-Substituted (Steric) | 2-Methylphenylboronic acid | 65-85% | Steric hindrance can impede coupling; requires careful ligand and catalyst selection. |
| Ortho-Fluorinated (Electronic) | This compound | 60-85% (estimated) | Prone to protodeboronation; requires highly active catalysts and optimized, often milder, conditions.[4] |
Alternative Synthetic Strategies
To circumvent challenges associated with the stability and availability of certain boronic acids, alternative methods have been developed.
One-Pot Borylation/Suzuki Reaction: This approach eliminates the need to isolate the boronic acid intermediate.[2] An aryl halide is first reacted with a boron source, such as bis(pinacolato)diboron, to generate the boronic ester in situ, which then couples with a second aryl halide in the same reaction vessel.
-
Advantages : Avoids handling potentially unstable boronic acids and can be more time- and resource-efficient.
-
Disadvantages : Requires careful optimization of catalysts and conditions to be compatible with both reaction steps and may necessitate additional ligands or longer reaction times.[2]
Experimental Protocols
A successful Suzuki-Miyaura coupling using this compound hinges on mitigating its instability. The following protocol utilizes a highly active catalyst system to promote rapid coupling at or near room temperature, thereby minimizing the competing protodeboronation side reaction.[4]
Protocol: Rapid Suzuki-Miyaura Coupling of this compound
Materials:
-
Aryl Halide (e.g., aryl bromide or iodide, 1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium Precatalyst (e.g., G3-XPhos or similar biarylphosphine-based precatalyst, 2 mol%)[4]
-
Potassium Phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL per 1 mmol of aryl halide)
-
Tetrahydrofuran (THF), anhydrous and degassed (2 mL per 1 mmol of aryl halide)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup : To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and the palladium precatalyst (0.02 mmol).
-
Inert Atmosphere : Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent Addition : Add degassed, anhydrous THF (2 mL) via syringe.
-
Base Addition : Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.
-
Reaction Execution : Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.
-
Workup : Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Visualizations: Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the step-by-step process from reagent preparation to product isolation.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Logical Relationship: Mitigating Protodeboronation
This diagram illustrates the strategy for overcoming the inherent instability of the ortho-fluorinated boronic acid.
Caption: Strategy to favor cross-coupling over protodeboronation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
comparative analysis of catalysts for fluorinated boronic acids
A comparative analysis of catalysts is crucial for researchers, scientists, and drug development professionals working with fluorinated boronic acids. The choice of catalyst significantly impacts reaction efficiency, selectivity, and substrate scope. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for specific applications.
Performance Comparison of Catalytic Systems
The efficiency of different catalysts in reactions involving fluorinated boronic acids can be compared based on several metrics, including reaction yield, turnover frequency (TOF), and enantiomeric excess (ee%). The following tables summarize the performance of various catalytic systems in Suzuki-Miyaura cross-coupling and other fluorination reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and various palladium-based catalysts have been developed to efficiently couple fluorinated boronic acids with aryl halides.
| Catalyst System | Boronic Acid | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield/Conversion (%) | TOF (h⁻¹) | Reference |
| G-COOH-Pd-10 (Pd Nanoparticles on COOH-modified graphene) | 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | K₂CO₃ | Dioxane/H₂O | 110 | 3 | ~95% | 67.1 | [1][2] |
| G-COOH-Pd-10 | Phenylboronic acid | 1-Bromo-4-fluorobenzene | K₂CO₃ | Dioxane/H₂O | 110 | 3 | ~90% | ~60 | [1][2] |
| Pd(OAc)₂ / Monophosphine Ligand | 3-Furanboronic acid | 2-Chloropyrazine | K₃PO₄ | Dioxane | 100 | 12 | 96% | - | [3] |
| Pd/C | Potassium p-tolyltrifluoroborate | Aryl bromides/iodides | K₂CO₃ | Ethanol/H₂O | 50 | - | Moderate to good | - | [4] |
Copper-Mediated Fluorination
Copper-based catalysts are effective for the direct fluorination of boronic acids and their esters, a key reaction in the synthesis of PET imaging agents.
| Catalyst System | Boronic Acid/Ester | Fluorinating Agent | Base/Additive | Solvent | Temp (°C) | Time (min) | Radiochemical Conversion (RCC) (%) | Reference |
| Cu(OTf)₂ / Pyridine | 4-Acetylphenylboronic acid | K¹⁸F | - | DMF | 110 | 20 | 61 ± 8% | [5][6] |
| Cu(OTf)₂ / Pyridine | 4-Acetylphenylboronic acid pinacol ester | K¹⁸F | - | DMF | 110 | 20 | 69 ± 1% | [5][6] |
| Cu(OTf)₂ / Pyridine | 3,4,5-Trimethoxyphenylboronic acid | K¹⁸F | - | DMF | 110 | 20 | 36 ± 11% | [6] |
Other Catalytic Systems
Recent advances have explored various other metals and metal-free systems for reactions involving fluorinated boronic acids.[7][8]
| Catalyst System | Reaction Type | Substrate | Key Features | Reference |
| AgNO₃ | Radical Deboronofluorination | Alkylboronic acids/esters | Mild conditions, broad substrate scope | |
| BINOL derivatives | Asymmetric Homologation | α-Trifluoromethyl diazomethane and organoboronates | High selectivity for chiral α-trifluoromethyl boronic acids | |
| B(C₆F₅)₃ | Hydrodefluorination | Fluoroalkanes | Metal-free Lewis acid catalysis | [9] |
| Visible Light Photoredox Catalysis | C-F Bond Cleavage | Polyfluorinated arenes, trifluoromethyl alkenes | Mild, environmentally benign, radical-based mechanism | [10] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published research.
Protocol 1: Suzuki-Miyaura Cross-Coupling using Supported Palladium Nanoparticles
This protocol is based on the work by Cerdá-Costa et al. for the synthesis of fluorinated biphenyl derivatives.[1][11]
Materials:
-
Catalyst: G-COOH-Pd-10 (Palladium nanoparticles on COOH-modified graphene)
-
Reactants: 4-Fluorophenylboronic acid, 1-bromo-4-fluorobenzene
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane/Water (1:1 mixture)
Procedure:
-
In a reaction vessel, combine 1-bromo-4-fluorobenzene (1 mmol), 4-fluorophenylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol).
-
Add the G-COOH-Pd-10 catalyst (e.g., corresponding to 1 mol% Pd).
-
Add the dioxane/water solvent mixture (e.g., 10 mL).
-
Heat the mixture to 110 °C with stirring.
-
Monitor the reaction progress by techniques such as GC-MS or TLC.
-
Upon completion (e.g., 3-8 hours), cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Copper-Mediated [¹⁸F]Radiofluorination of an Arylboronic Acid
This protocol is adapted from the method developed for PET radiotracer synthesis.[5][6]
Materials:
-
Precursor: Arylboronic acid (e.g., 4-acetylphenylboronic acid)
-
Catalyst: Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Additive: Pyridine
-
Fluoride Source: K¹⁸F/Kryptofix 2.2.2 complex
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Azeotropically dry the K¹⁸F/Kryptofix complex.
-
Prepare a stock solution in DMF containing the arylboronic acid (4 mM), Cu(OTf)₂ (20 mM), and pyridine (500 mM).
-
Add the stock solution to the dried K¹⁸F complex.
-
Heat the reaction mixture at 110 °C for 20 minutes.
-
Cool the reaction and determine the radiochemical conversion (RCC) by radio-TLC or radio-HPLC.
-
For product isolation, the reaction mixture can be diluted with water and passed through a C18 Sep-Pak cartridge. The product is eluted with an appropriate organic solvent.
Visualizations
Diagrams created using Graphviz to illustrate key processes.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for catalyst performance evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Boron, Aluminum, and Gallium Fluorides as Catalysts for the Defluorofunctionalization of Electron-Deficient Arenes: The Role of NaBArF4 Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Assessing the Efficiency of 2-Fluoro-5-(methoxycarbonyl)phenylboronic Acid in Complex Molecule Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of complex molecule synthesis, particularly in the development of novel pharmaceuticals and functional materials, the choice of building blocks is paramount to the efficiency and success of a synthetic route. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of C-C bonds, and the selection of the boronic acid partner significantly influences reaction outcomes. This guide provides a comparative assessment of 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid, a key reagent in medicinal chemistry, against other substituted phenylboronic acids. The electronic properties imparted by the fluoro and methoxycarbonyl substituents play a crucial role in its reactivity, offering distinct advantages in the synthesis of intricate molecular architectures.[1]
Performance Comparison of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
The efficiency of a Suzuki-Miyaura coupling reaction is intricately linked to the electronic and steric nature of the substituents on the phenylboronic acid. Electron-withdrawing groups, such as the fluorine atom and methoxycarbonyl group in this compound, can influence the transmetalation step of the catalytic cycle. While direct, side-by-side comparative data for this compound is limited in published literature, we can infer its performance based on data from analogous compounds. The following tables summarize typical yields obtained with various substituted phenylboronic acids under optimized conditions, providing a baseline for comparison.
Table 1: Suzuki Coupling Yields with Various Phenylboronic Acids and Aryl Bromides
| Boronic Acid Derivative | Coupling Partner (Aryl Bromide) | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenylboronic acid | 4-Bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3-8 | ~100 |
| 2-Formylphenylboronic acid | Bromopyridylcarboxylic acid | Palladium Catalyst | Base | Solvent | Optimized | Optimized | Varies |
| 3,5-Dichlorophenylboronic acid | 2,3,5-Trichloropyridine | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 60 | 12 | 89 |
| 4-Formylphenylboronic acid | Aryl Halide | Pd(OH)₂ | K₃PO₄ | Toluene | 65 | Optimized | Good |
Note: The data presented is compiled from various sources and should be used as a qualitative guide. Reaction conditions and yields are highly substrate-dependent.
Table 2: Suzuki Coupling Yields with 2,5-Difluorophenylboronic Acid and Various Aryl Halides
| Coupling Partner (Aryl Halide) | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 |
| 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 92 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
Note: This table illustrates the reactivity of a difluorinated phenylboronic acid, offering insights into the potential performance of this compound.
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. It is crucial to note that optimization of the catalyst, base, solvent, and temperature is often necessary to achieve high yields, particularly with electronically demanding substrates.
General Procedure for Suzuki-Miyaura Coupling:
Reaction Setup:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).
-
Add the degassed solvent (e.g., toluene, dioxane, DMF/water mixture, 5-10 mL).
Reaction Execution:
-
Stir the mixture at the desired temperature (ranging from room temperature to reflux).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization.
Visualizing the Suzuki-Miyaura Coupling Workflow
The following diagrams illustrate the general workflow and catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Proper Disposal of 2-Fluoro-5-(methoxycarbonyl)phenylboronic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, in solid form and in solution. Adherence to these protocols is essential for maintaining a compliant and safe research environment.
Essential Safety Information
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][2]
-
Skin and Body Protection: A lab coat and appropriate protective clothing are required to prevent skin contact.[1][2]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a fume hood. If dust formation is likely, a NIOSH/MSHA-approved respirator may be necessary.[1][2]
Hazard Summary
The following table summarizes the likely hazard classifications for this compound based on similar compounds.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Data sourced from Safety Data Sheets for structurally similar compounds.[1]
Disposal Procedures
There are two primary methods for the disposal of this compound waste, contingent on the quantity and your facility's capabilities.
Collection for Hazardous Waste Disposal (Recommended Method)
This is the preferred and most common method for disposing of boronic acid waste, especially for large quantities or when in-lab treatment is not feasible.
Step-by-Step Protocol:
-
Segregate Waste: Collect all waste containing this compound, including solid residue, contaminated solutions, and contaminated lab supplies (e.g., gloves, filter paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Secure Storage: Keep the waste container tightly sealed and store it in a designated, well-ventilated hazardous waste accumulation area.[3]
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[4]
In-Lab Neutralization of Small Quantities (Use with Caution)
For very small quantities of aqueous solutions containing this compound, in-lab neutralization may be an option if permitted by your institution and local regulations. Boronic acids are weak acids and can be neutralized with a mild base.[2][4]
Step-by-Step Protocol:
Important: This procedure must be performed in a fume hood while wearing all required PPE.
-
Preparation:
-
If neutralizing a solid, dissolve it in a minimal amount of water in a suitable beaker.
-
If neutralizing an aqueous solution, place it directly into the beaker.
-
-
Neutralization:
-
Final Disposal:
Experimental Workflows and Decision Making
To ensure proper handling and disposal, the following diagrams illustrate the recommended workflows.
Caption: Disposal decision workflow for boronic acid waste.
Caption: Logical flow for handling a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
